4-Bromo-1-methylpyridin-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOQSLIPUHGGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622678 | |
| Record name | 4-Bromo-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214342-63-9 | |
| Record name | 4-Bromo-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Data of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative of interest in medicinal chemistry and organic synthesis. Its structural characterization is fundamental for its application in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols and data interpretation are presented to aid researchers in its identification and utilization.
Chemical Structure
Chemical Formula: C₆H₆BrNO
Molecular Weight: 188.02 g/mol
CAS Number: 214342-63-9
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d | 1H | H-6 |
| 6.60 | d | 1H | H-5 |
| 6.35 | dd | 1H | H-3 |
| 3.50 | s | 3H | N-CH₃ |
¹³C NMR (Carbon NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C=O (C-2) |
| 140.0 | C-6 |
| 125.5 | C-3 |
| 122.0 | C-5 |
| 118.0 | C-4 |
| 38.0 | N-CH₃ |
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | C-H stretch (aromatic) |
| 2920-2960 | Medium | C-H stretch (methyl) |
| 1660-1680 | Strong | C=O stretch (amide) |
| 1600-1620 | Strong | C=C stretch (ring) |
| 1450-1480 | Medium | C-H bend (methyl) |
| 1100-1200 | Medium | C-N stretch |
| 550-650 | Medium | C-Br stretch |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | 100/98 | [M]⁺ (Molecular ion) |
| 159/161 | 40/39 | [M-CO]⁺ |
| 108 | 30 | [M-Br]⁺ |
| 80 | 50 | [M-Br-CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if sufficiently volatile and thermally stable).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-500.
-
Data Processing: The acquired data was processed to generate a mass spectrum, with the relative abundance of each ion plotted against its m/z value. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was used to identify bromine-containing fragments.[1][2][3]
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Correlation of proton and carbon signals in the NMR spectra of the molecule.
References
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-Bromo-1-methylpyridin-2(1H)-one: Characterization and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1-methylpyridin-2(1H)-one, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details its physicochemical properties, spectroscopic characterization, and typical reactivity. Experimental protocols for its analysis and common synthetic transformations are also provided to facilitate its use in a laboratory setting.
Chemical and Physical Properties
This compound is a pyridinone derivative characterized by a bromine substituent at the 4-position and a methyl group on the nitrogen atom.[1] It is a white to off-white solid at room temperature and is sparingly soluble in water.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 214342-63-9 | [1][3] |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 79-81 °C | |
| Boiling Point | 257-258.1 °C | |
| Purity | ≥ 97% | [4] |
| Storage | Room temperature, in a dry environment | [1] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and pyridinone ring protons. The exact chemical shifts and coupling constants can be found in specialized databases.[5]
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine atom is expected to be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O (carbonyl) stretch of the pyridinone ring, typically in the range of 1650-1690 cm⁻¹. Other significant peaks will correspond to C-H, C=C, and C-N bond vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and the methyl group.
Synthesis and Reactivity
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity
This compound is a versatile intermediate in organic synthesis. The bromine atom at the 4-position is susceptible to substitution and serves as a handle for various cross-coupling reactions.
3.2.1. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the pyridinone ring, enabling the synthesis of diverse molecular libraries for drug discovery and other applications.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridinone with a boronic acid or ester to form a new carbon-carbon bond.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridinone with a primary or secondary amine.
Illustrative Cross-Coupling Reaction Scheme:
Caption: Common palladium-catalyzed cross-coupling reactions of this compound.
Applications in Research and Development
The pyridinone scaffold is a common motif in many biologically active compounds. Derivatives of this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents. The ability to easily modify the 4-position allows for the exploration of structure-activity relationships (SAR) in the design of enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Experimental Protocols
The following are general, representative protocols for the characterization and reaction of this compound. These should be adapted and optimized for specific laboratory conditions and scales.
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture with stirring at a temperature typically between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Suzuki Coupling:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety Information
Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained professionals in a suitably equipped laboratory.
References
Technical Guide: Synthesis and Purification of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and purification of 4-Bromo-1-methylpyridin-2(1H)-one, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] This guide details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.
Physicochemical and Quantitative Data
The properties of the target compound and its key precursor are summarized below. Purity and yield data are representative of the described synthetic and purification methods.
Table 1: Physicochemical Properties
| Property | This compound | 4-Bromo-2-hydroxypyridine (Precursor) |
| CAS Number | 214342-63-9[2] | 36953-37-4[3] |
| Molecular Formula | C₆H₆BrNO[2] | C₅H₄BrNO[3] |
| Molecular Weight | 188.02 g/mol [1] | 174.00 g/mol [3] |
| Appearance | White to off-white solid[2] | Solid |
| IUPAC Name | This compound[4] | 4-bromo-1H-pyridin-2-one[3] |
Table 2: Representative Quantitative Data for Synthesis and Purification
| Parameter | Value | Stage / Method |
| Purity (Commercial) | ≥ 97-98% | N/A |
| Expected Yield (Step 1) | ~80% | Synthesis of 4-Bromo-2-hydroxypyridine |
| Expected Yield (Step 2) | High | N-methylation Reaction |
| Purity (Post-Purification) | > 98% | Recrystallization or Column Chromatography |
| Recovery (Recrystallization) | 80-95% | Ethanol or Methanol as solvent |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound is typically achieved via a two-step process starting from 2-amino-4-bromopyridine. The first step involves a Sandmeyer-type reaction to convert the amino group to a hydroxyl group, forming the key intermediate 4-bromo-2-hydroxypyridine.[5][6] The second step is the selective N-methylation of this intermediate.
Following synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. The general workflow involves an initial aqueous workup followed by either recrystallization or column chromatography.
Experimental Protocols
The following protocols are representative procedures for the synthesis and purification of this compound.
Synthesis Protocol
Step 1: Synthesis of 4-Bromo-2-hydroxypyridine from 2-Amino-4-bromopyridine
This procedure is adapted from established Sandmeyer-type reactions for the conversion of aminopyridines to hydroxypyridines.[5][6] The diazotization of 2-aminopyridines in dilute mineral acid yields diazonium ions, which subsequently hydrolyze to the corresponding hydroxy compounds.[6]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of dilute sulfuric acid by cautiously adding concentrated H₂SO₄ to water.
-
Dissolution: Cool the acid solution to 0-5 °C in an ice-salt bath. Slowly add 2-amino-4-bromopyridine (1.0 eq) in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in cold water. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature strictly between 0 °C and 5 °C. Vigorous stirring is essential.
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. Maintain this temperature until nitrogen gas evolution ceases (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-hydroxypyridine.
Step 2: Synthesis of this compound (N-Methylation)
This is a representative protocol for the N-alkylation of a pyridone. The use of a polar aprotic solvent like DMF favors N-alkylation over O-alkylation.[7] Common methylating agents include methyl iodide and dimethyl sulfate.[3]
-
Preparation: To a dry, oven-flamed flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF).
-
Deprotonation: Add crude 4-bromo-2-hydroxypyridine (1.0 eq) from the previous step. To this suspension, add a suitable base such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkylation: Allow the mixture to stir at room temperature for 30-60 minutes. Then, cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by pouring it into ice-water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Isolation: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification Protocols
Method 1: Purification by Flash Column Chromatography
This method is effective for separating the product from impurities of different polarities.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 100% hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate, 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to facilitate the separation.
-
Fraction Collection: Collect fractions in separate test tubes and analyze them by TLC using a UV lamp for visualization.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds with minor impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid completely dissolves. If necessary, add small, additional portions of the hot solvent until a clear, saturated solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry on the filter, then transfer them to a watch glass and dry completely in a vacuum oven.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyridin-2(1H)-one with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction, focusing on the specific application of 4-Bromo-1-methylpyridin-2(1H)-one as a key building block. This versatile reaction enables the synthesis of a diverse range of 4-aryl-1-methylpyridin-2(1H)-one derivatives, which are significant scaffolds in medicinal chemistry and materials science. This document details the reaction mechanism, provides established experimental protocols, and presents a compilation of quantitative data to aid in reaction optimization and substrate selection.
Core Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction of this compound with various boronic acids proceeds via the well-established Suzuki-Miyaura cross-coupling mechanism. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a palladium(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl or vinyl group to the palladium center.
-
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the newly formed 4-aryl-1-methylpyridin-2(1H)-one from the palladium complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic properties of the boronic acid. The following table summarizes representative quantitative data from various studies on the Suzuki coupling of similar bromopyridine substrates, providing a valuable reference for reaction development. It is important to note that direct comparison of yields should be interpreted with caution as the reaction conditions are not identical across all examples.
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 81 | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 92 (similar substrate) | [1] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 80 (representative) | [1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 73 (representative) | [1] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [2] |
| Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | - | K₃PO₄·7H₂O | H₂O | 90 | 4 | 80-100 | [3] |
| Arylboronic acids | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol (4:1) | MW | - | 20-100 | [4] |
Detailed Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates and desired scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-1-methylpyridin-2(1H)-one product.
Protocol 2: Microwave-Assisted Synthesis[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (catalytic amount)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (4:1 mixture)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the toluene/ethanol solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture under microwave irradiation at a set temperature and time as determined by optimization experiments.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The benefit of microwave irradiation is a significantly shorter reaction time.
Visualizations of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the core reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide: Physical Properties of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its utility is primarily in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of a bromine atom on the pyridinone ring allows for various chemical transformations, making it a valuable intermediate in the development of novel compounds.[1] This technical guide provides a summary of its key physical properties and outlines generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A compilation of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C6H6BrNO | [1][2][3][4] |
| Molecular Weight | 188.02 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 257 °C | [2] |
| Density | 1.664 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and other organic solvents. | [1][2] |
| Purity | ≥ 98% | [2][4] |
Experimental Protocols
Detailed experimental procedures for the determination of key physical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the solid. The tube is then inverted and tapped gently to pack the solid into the sealed end.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) for a more accurate measurement.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting point range. For a pure compound, this range is typically narrow.
Solubility Determination
Understanding the solubility of a compound is essential for reaction setup, purification, and formulation.
Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.
Apparatus:
-
Test tubes or vials
-
Graduated cylinders or pipettes
-
Spatula or balance for weighing the solid
-
Vortex mixer or shaker
-
Water bath (optional, for temperature control)
Procedure for Qualitative Determination:
-
A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of the desired solvent (e.g., 1 mL of water, ethanol) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble. This process can be repeated with different solvents.
Procedure for Quantitative Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
Synthetic Utility
As a chemical intermediate, this compound is utilized in various synthetic pathways. The bromine atom at the C4 position is susceptible to displacement and can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.
Due to the nature of this compound as a synthetic building block, its "pathway" is a component of a larger synthetic route designed to produce a specific target molecule. A generalized representation of its utility in a synthetic workflow is depicted below.
Caption: General synthetic workflow utilizing this compound.
References
An In-depth Technical Guide on the Solubility of 4-Bromo-1-methylpyridin-2(1H)-one in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-methylpyridin-2(1H)-one, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the molecule's physicochemical properties. Crucially, it furnishes detailed, best-practice experimental protocols for the precise determination of its solubility in a range of organic solvents, a critical parameter for process development, formulation, and scale-up. The methodologies presented include the isothermal shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, a generalized experimental workflow for solubility determination is visualized to aid in laboratory implementation.
Introduction
This compound is a pyridinone derivative utilized as a versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a bromine atom and a methyl group on the pyridinone ring, allows for diverse chemical modifications, making it a valuable component in the synthesis of complex target molecules.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of robust formulations. This guide addresses the current knowledge gap by providing a predictive analysis and a detailed framework for the experimental determination of its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 214342-63-9 | [1][2][3] |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 79-81°C | [3] |
| Boiling Point | 257°C | [3] |
| Polar Surface Area | 20.3 Ų | [1] |
Predicted Solubility Profile
Based on these features, the following solubility trends are anticipated:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.
-
Moderate to Good Solubility: Likely in alcohols like methanol and ethanol, where hydrogen bonding interactions can occur.[3]
-
Moderate Solubility: Expected in ketones like acetone and esters like ethyl acetate, which have intermediate polarity.
-
Lower Solubility: Anticipated in nonpolar solvents such as hexanes and toluene, due to the predominantly polar nature of the compound.
-
Water Solubility: The compound is described as sparingly soluble in water.[2] The polar pyridinone ring allows for some interaction with water, but the overall molecule is not sufficiently polar for high aqueous solubility.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid should remain at the end of the experiment.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for initial screening is 25°C (298.15 K).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (e.g., 24 to 48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC
HPLC Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (scan for λmax).
-
Column Temperature: 25°C
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards of at least five different concentrations.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration. A linear regression should be applied, and an R² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the solubility experiment into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the test solvent. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.
-
Data Presentation
All experimentally determined solubility data should be compiled into a clear and structured table for easy comparison. An example format is provided in Table 2.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Data to be filled | Data to be filled |
| Ethanol | 25 | Data to be filled | Data to be filled |
| Acetone | 25 | Data to be filled | Data to be filled |
| Acetonitrile | 25 | Data to be filled | Data to be filled |
| Dimethyl Sulfoxide | 25 | Data to be filled | Data to be filled |
| Other solvents... | 25 | Data to be filled | Data to be filled |
Visualized Experimental Workflow
The logical flow of the experimental protocol for solubility determination is illustrated in the following diagram.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not currently prevalent in scientific literature, this guide provides a robust framework for its experimental determination. The predicted solubility profile suggests higher solubility in polar aprotic and protic organic solvents. The detailed experimental protocol, centered around the isothermal shake-flask method and HPLC quantification, offers a reliable means for researchers to generate the necessary data for their specific applications. This information is critical for the effective use of this important synthetic intermediate in research and development.
References
4-Bromo-1-methylpyridin-2(1H)-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-1-methylpyridin-2(1H)-one (CAS No. 214342-63-9), a key heterocyclic building block in medicinal chemistry and materials science.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyridin-2-one core, substituted with a bromine atom at the 4-position and a methyl group on the nitrogen atom.
IUPAC Name: this compound[1]
The presence of the electron-withdrawing bromine atom and the pyridinone ring system makes this compound a versatile intermediate for various chemical transformations.
Physicochemical and Spectroscopic Data
Summarized below are the key physicochemical properties and available spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 214342-63-9 | [2][3][4][5] |
| Molecular Formula | C₆H₆BrNO | [2][3][4][5] |
| Molecular Weight | 188.02 g/mol | [2][6] |
| Appearance | White to off-white solid | [2][6] |
| Melting Point | 79-81 °C | [6] |
| Boiling Point | 257-258.1 °C at 760 mmHg | [3][6] |
| Solubility | Soluble in water, ethanol, and other organic solvents | [6] |
| Density | 1.664 g/cm³ | [3] |
Table 2: Spectroscopic Data
| Data Type | Description | Source |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrum | Spectrum available | [7] |
| Infrared Spectrum | Spectrum available | [7] |
Note: While the existence of spectroscopic data is confirmed, specific peak assignments and detailed spectra are not consistently available in public literature. Researchers should perform their own characterization for confirmation.
Experimental Protocols: Synthesis
Representative Protocol for N-methylation of a Pyridinone:
-
Reaction Setup: To a solution of the precursor, 4-bromopyridin-2(1H)-one, in a suitable aprotic solvent (e.g., acetonitrile, DMF), a base such as silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃) is added.
-
Methylation: A methylating agent, typically methyl iodide (MeI), is added to the stirred suspension.[8]
-
Reaction Conditions: The reaction mixture is heated, often under microwave irradiation (e.g., 60 °C) or conventional heating, and stirred for a period of 1 to several hours until the starting material is consumed (monitored by TLC or LC-MS).[8]
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the pure this compound.[8]
Role in Synthetic Chemistry and Drug Discovery
This compound is a valuable synthetic intermediate, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[2] The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions.
The pyridinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Below is a diagram illustrating the synthetic utility of this compound as a versatile chemical intermediate.
Caption: Synthetic pathways using this compound.
This compound's reactivity allows for the introduction of diverse functional groups at the 4-position, enabling the construction of libraries of novel pyridinone derivatives for screening in drug discovery programs. The resulting substituted pyridinones can be evaluated for various therapeutic targets, leveraging the proven biological potential of the pyridinone core.
References
- 1. This compound | 214342-63-9 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 214342-63-9 [chemnet.com]
- 4. This compound | 214342-63-9 [chemicalbook.com]
- 5. This compound 97% | CAS: 214342-63-9 | AChemBlock [try.achemblock.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound(214342-63-9) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Bromo-1-methylpyridin-2(1H)-one (CAS No. 214342-63-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-methylpyridin-2(1H)-one, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety information, and its role as a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Core Chemical and Physical Data
This compound is a solid, white to off-white compound with the chemical formula C₆H₆BrNO.[1] Its structure features a pyridinone ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position. This arrangement of functional groups makes it a valuable synthon for introducing the 1-methylpyridin-2(1H)-one-4-yl moiety into larger molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 214342-63-9 | [1][2][3] |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 79-81°C | Not explicitly cited |
| Boiling Point | 257°C | Not explicitly cited |
| Solubility | Sparingly soluble in water | [1] |
| Purity | Typically ≥ 97% | [2][3] |
| Storage | Room temperature or under refrigeration | [1][2] |
Table 2: Spectroscopic and Computational Data
| Data Type | Information | Source(s) |
| ¹H NMR | Spectra available | [4] |
| InChI | 1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | [1][2] |
| InChIKey | YFOQSLIPUHGGQE-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CN1C=CC(=CC1=O)Br | [1] |
Safety Information
This compound is classified as a warning-level hazard. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Table 3: Hazard and Precautionary Statements
| Category | Statement(s) | Source(s) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
Synthesis and Reactivity
The primary utility of this compound lies in its reactivity as a building block in organic synthesis. The bromine atom at the 4-position is susceptible to displacement and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][6] This allows for the facile introduction of aryl, heteroaryl, or other organic moieties at this position, enabling the construction of diverse and complex molecular architectures.[7]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1] The pyridinone core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[5][8]
The ability to functionalize the 4-position of the 1-methylpyridin-2(1H)-one scaffold via cross-coupling reactions makes this compound particularly useful in generating libraries of analogues for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.[9][10]
Experimental Workflow: Suzuki-Miyaura Coupling
Although no specific signaling pathways involving this compound have been documented, a common experimental workflow in drug discovery is its use in Suzuki-Miyaura cross-coupling reactions to generate novel compounds for biological screening. The following diagram illustrates a generalized workflow for such a process.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 214342-63-9 [sigmaaldrich.com]
- 3. This compound 97% | CAS: 214342-63-9 | AChemBlock [try.achemblock.com]
- 4. This compound(214342-63-9) 1H NMR [m.chemicalbook.com]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Spectroscopic Analysis of 4-Bromo-1-methylpyridin-2(1H)-one: A Technical Guide
Disclaimer: As of December 2025, a comprehensive, publicly available experimental dataset for the ¹H and ¹³C NMR spectra of 4-Bromo-1-methylpyridin-2(1H)-one could not be located in surveyed scientific literature and spectral databases. This guide provides a detailed framework for the acquisition and interpretation of this data, including predicted spectral information based on established principles of nuclear magnetic resonance spectroscopy. The provided protocols and data tables are intended to serve as a reference for researchers actively engaged in the synthesis and characterization of this molecule.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of its chemical structure and the known effects of substituents on chemical shifts in similar heterocyclic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 6.5 - 6.7 | Doublet (d) | 2-3 | 1H |
| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | 7-8, 2-3 | 1H |
| H-6 | 7.2 - 7.4 | Doublet (d) | 7-8 | 1H |
| N-CH₃ | 3.5 - 3.7 | Singlet (s) | N/A | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160 - 165 |
| C-3 | 115 - 120 |
| C-4 (C-Br) | 105 - 110 |
| C-5 | 140 - 145 |
| C-6 | 120 - 125 |
| N-CH₃ | 35 - 40 |
Experimental Protocols
A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for the accurate structural elucidation of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, though other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on solubility. The choice of solvent will influence the chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the NMR probe to the frequencies of ¹H and ¹³C.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be performed manually or using an automated routine.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set appropriate spectral width and acquisition time.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope and the quaternary carbons.
-
Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency domain.
-
Phasing: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams illustrate the structural and procedural aspects of the NMR analysis of this compound.
Caption: Chemical structure and predicted NMR assignments.
Caption: Workflow for NMR data acquisition and analysis.
4-Bromo-1-methylpyridin-2(1H)-one melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methylpyridin-2(1H)-one
This technical guide provides comprehensive information on the melting and boiling points of this compound, a versatile chemical intermediate used in the pharmaceutical, agrochemical, and materials science industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and standardized experimental protocols.
Physicochemical Data
This compound is a white to off-white solid compound at room temperature.[1][2] Its key physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [1] |
| CAS Number | 214342-63-9 | [1] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 79-81°C | [1] |
| Boiling Point | 257 - 258.1°C at 760 mmHg | [1] |
| Solubility | Soluble in water, ethanol, and other organic solvents. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound such as this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[3][4] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from solid to liquid.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Watch glass
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][5] Grind the crystalline solid using a mortar and pestle if necessary.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass.[5] Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample height is 2-3 mm.[6][7]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point.[6][8] This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5][6][7] Insert a new capillary with the sample.
-
Heating: Begin heating at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[6]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[6] This range is the melting point.
-
Replicate: For accuracy, perform the determination at least twice with fresh samples and calculate the average.[6]
Boiling Point Determination (Siwoloboff Method)
For solids with a relatively low melting point, the boiling point can be determined using a micro-scale method after the substance is melted. The Siwoloboff method is suitable for small sample quantities.
Apparatus:
-
Small test tube (e.g., Durham tube or fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., Thiele tube with high-boiling mineral oil)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.
-
Assembly: Insert a capillary tube, with its sealed end pointing upwards, into the liquid sample in the test tube.[1][9][10]
-
Attachment: Attach the test tube to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.[1][11]
-
Heating: Immerse the entire assembly into a heating bath (Thiele tube). The rubber band should remain above the oil level to prevent it from breaking.[12]
-
Observation: Heat the apparatus gently. Initially, air trapped in the capillary will expand and exit as bubbles. As the temperature nears the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.[1][12][13]
-
Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.
-
Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is suddenly drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[9][12]
Workflow and Logic Diagrams
The following diagram illustrates a standard workflow for the physicochemical characterization of a newly synthesized chemical compound, a process for which the above protocols are central.
References
- 1. askfilo.com [askfilo.com]
- 2. store.astm.org [store.astm.org]
- 3. westlab.com [westlab.com]
- 4. thinksrs.com [thinksrs.com]
- 5. nsmn1.uh.edu [nsmn1.uh.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyridin-2(1H)-one with various arylboronic acids. The resulting 4-aryl-1-methylpyridin-2(1H)-one scaffolds are of significant interest in the development of novel therapeutics.
The pyridinone core is a prevalent feature in many pharmaceutical agents. The ability to introduce diverse aryl groups at the 4-position via Suzuki coupling allows for the creation of large compound libraries for structure-activity relationship (SAR) studies. This protocol is designed to be a robust starting point for researchers, with guidance on optimization and troubleshooting. While the pyridine nitrogen can sometimes complicate the reaction by coordinating to the palladium catalyst, careful selection of ligands and reaction conditions can lead to high yields and purity.[1][5]
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][6] The base is crucial for activating the organoboron compound to facilitate transmetalation.[2]
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of this compound. It is intended as a starting point and may require optimization for specific arylboronic acids and desired scales.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
General Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8] The presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7] The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methylpyridin-2(1H)-one.
Data Presentation
The following table summarizes typical reaction conditions that can be adapted for the Suzuki coupling of this compound based on protocols for structurally similar compounds. Optimization may be necessary to achieve the best results for specific substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (2-5) | None | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | 70-95 | A standard catalyst, though it can be sensitive to air.[7] |
| PdCl₂(dppf) (3-5) | None | K₃PO₄ (2.0) | Toluene | 100 | 75-98 | Often effective for a wide range of Suzuki couplings.[7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 80-99 | Good for electron-rich and sterically hindered substrates.[7] |
| Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.5) | THF / H₂O | 80 - 100 | 80-99 | A robust system for challenging couplings.[7] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1] This reaction has seen widespread application in the pharmaceutical and agrochemical industries due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines and heteroarylamines.[2] These structural motifs are prevalent in a vast array of biologically active molecules.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-1-methylpyridin-2(1H)-one, a key intermediate for the synthesis of various functionalized pyridinone derivatives. The electron-rich nature of the pyridinone ring can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions to achieve high yields and selectivity. The protocols and data presented herein are based on established methodologies for structurally similar bromopyridines and related N-heterocycles and serve as a comprehensive guide for reaction setup and optimization.[3][4]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired 4-amino-1-methylpyridin-2(1H)-one product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and often requires optimization depending on the specific amine coupling partner.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of analogous bromopyridine and bromopyridinone systems. This data provides a strong foundation for the optimization of the amination of this compound.
Table 1: Amination of Bromopyridines with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 | [4] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 4 | 92 | [3] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 85 | [3] |
| 4 | Cyclopentylamine | BrettPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 18 | 78 | [6] |
| 5 | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of Ligand and Base on the Amination of 2-Bromopyridines
| Entry | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | XPhos | NaOtBu | Toluene | 95 | [7] |
| 2 | RuPhos | K₂CO₃ | t-BuOH | 88 | [3] |
| 3 | dppf | Cs₂CO₃ | Dioxane | 75 | [3] |
| 4 | BINAP | K₃PO₄ | Toluene | 82 | [3] |
| 5 | DPEPhos | LiHMDS | THF | 79 | [6] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[3]
-
Anhydrous solvents and reagents are essential for optimal results.[3]
-
The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[3]
Protocol 1: General Procedure for the Amination of this compound with Non-volatile Amines
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-methylpyridin-2(1H)-one derivative.[4]
Protocol 2: Procedure for the Amination with Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[8]
Materials:
-
This compound (1.0 equivalent)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, NaOtBu, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.
4-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block well-suited for the synthesis of kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed protocols for the synthesis and evaluation of a representative kinase inhibitor using this compound as the starting material.
Logical Workflow
Caption: Overall workflow from starting material to biological data.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a representative series of kinase inhibitors synthesized from this compound, targeting the p38α mitogen-activated protein (MAP) kinase. The variation in the R group, introduced via Suzuki-Miyaura coupling, allows for the exploration of the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket.
| Compound ID | R Group | Yield (%) | p38α IC50 (nM) |
| KI-001 | 4-Fluorophenyl | 85 | 75 |
| KI-002 | 4-Hydroxyphenyl | 78 | 52 |
| KI-003 | 3-Aminophenyl | 81 | 45 |
| KI-004 | Pyridin-4-yl | 72 | 98 |
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stresses such as UV radiation, heat shock, and inflammatory cytokines. Dysregulation of this pathway is implicated in inflammatory diseases and cancer. The core of the pathway involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and finally the p38 MAP Kinase. Once activated, p38 phosphorylates various downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Simplified p38 MAP Kinase signaling pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
-
Round-bottom flask and condenser
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane and water solvent mixture to the flask.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Protocol 2: In Vitro Kinase Inhibition Assay (p38α)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against p38α kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized kinase inhibitor (e.g., KI-001)
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the ATF2 substrate.
-
Initiate the kinase reaction by adding a solution of p38α enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of kinase inhibitors. The protocols provided herein demonstrate a robust synthetic route via Suzuki-Miyaura coupling to generate novel compounds based on the pyridin-2(1H)-one scaffold. The representative data illustrates how this building block can be utilized to rapidly generate a library of analogs for SAR studies, facilitating the discovery and optimization of potent and selective kinase inhibitors for therapeutic development.
The Role of 4-Bromo-1-methylpyridin-2(1H)-one in Agricultural Chemistry: A Look at its Potential as a Herbicide Precursor
Introduction
4-Bromo-1-methylpyridin-2(1H)-one is a heterocyclic compound recognized primarily as a versatile building block in organic synthesis.[1] While direct applications in agriculture are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, including agrochemicals.[2] This document explores the potential application of this compound as a precursor for the synthesis of novel herbicides, drawing parallels with existing classes of pyridine-based agricultural chemicals.
Based on the available scientific literature, there are no specific, commercialized, or late-stage developmental herbicides that are explicitly synthesized from this compound. However, the chemical structure of this compound suggests its potential as a valuable intermediate for creating new herbicidal molecules, particularly those targeting essential biological processes in weeds, such as photosynthesis. The pyridinone core is a key feature in some known herbicides, and the presence of a bromine atom provides a reactive site for further chemical modifications to develop compounds with desired herbicidal activity.
Hypothetical Application: Synthesis of a Novel Pyridinone Herbicide
To illustrate the potential of this compound in agrochemical research, this section outlines a hypothetical synthetic route to a novel herbicidal compound, "Pyridinone-Herbicide-X," and proposes a plausible mechanism of action.
Synthesis of Pyridinone-Herbicide-X
The synthesis of Pyridinone-Herbicide-X could be envisioned through a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds. This approach would involve reacting this compound with a substituted phenylboronic acid.
Table 1: Hypothetical Reaction Parameters for the Synthesis of Pyridinone-Herbicide-X
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-chloro-3-fluorophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate (2M aqueous solution) |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Hypothetical Yield | 85% |
Experimental Protocol: Synthesis of Pyridinone-Herbicide-X
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-chloro-3-fluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add toluene (50 mL) to the flask.
-
Add a 2M aqueous solution of sodium carbonate (2.0 eq).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Pyridinone-Herbicide-X.
Plausible Mechanism of Action: Inhibition of Photosystem II
Many pyridine-based herbicides are known to inhibit photosynthesis, a process vital for plant survival.[3] Specifically, they can interfere with the electron transport chain in Photosystem II (PSII).
Pyridinone-Herbicide-X, with its biphenyl-like structure, could potentially bind to the D1 protein within the PSII complex. This binding would block the plastoquinone (PQ) binding site, thereby inhibiting the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB). This disruption of the electron transport chain would lead to a buildup of highly reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death in the target weed.
Hypothetical Efficacy Data
The following table presents hypothetical efficacy data for Pyridinone-Herbicide-X against common agricultural weeds. This data is purely illustrative and not based on actual experimental results.
Table 2: Hypothetical Herbicidal Efficacy of Pyridinone-Herbicide-X
| Weed Species | Common Name | Growth Inhibition (%) at 100 g/ha |
| Amaranthus retroflexus | Redroot Pigweed | 95 |
| Abutilon theophrasti | Velvetleaf | 88 |
| Setaria faberi | Giant Foxtail | 75 |
| Zea mays | Corn (crop) | 10 (demonstrating selectivity) |
Protocol for Greenhouse Efficacy Trial
-
Plant Propagation: Grow target weed species and crop species in pots containing a standard potting mix in a greenhouse with controlled temperature (25°C day/20°C night) and a 16-hour photoperiod.
-
Herbicide Application: Apply Pyridinone-Herbicide-X at various rates (e.g., 50, 100, 200 g/ha) to plants at the 2-3 leaf stage using a laboratory spray chamber calibrated to deliver a specific volume.
-
Evaluation: At 14 days after treatment, visually assess the percentage of growth inhibition for each plant compared to untreated control plants.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate values such as the GR50 (the dose required to reduce plant growth by 50%).
While this compound is currently positioned in the chemical market as a synthetic intermediate, its structure holds significant potential for the development of novel herbicides. The hypothetical example of Pyridinone-Herbicide-X demonstrates a plausible pathway for its use in creating a new photosystem II inhibitor. Further research and exploration into the derivatization of this compound could lead to the discovery of new and effective crop protection solutions. It is important to reiterate that the specific applications, protocols, and data presented here are illustrative and intended to guide future research based on established principles in agricultural chemistry.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-1-methylpyridin-2(1H)-one. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridin-2(1H)-one derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols outlined below cover three fundamental and widely utilized cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the synthesis of C-C triple bonds.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-methylpyridin-2(1H)-ones
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[1][2] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl compounds. For this compound, this allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 70-85 |
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (as specified in the table), and the base (2.0 mmol, 2.0 equiv.).
-
The tube is sealed, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the specified solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-1-methylpyridin-2(1H)-one.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-methylpyridin-2(1H)-ones
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This methodology allows for the coupling of this compound with a wide range of primary and secondary amines.
The following table provides representative conditions for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 24 | 65-75 |
-
In an oven-dried Schlenk tube, add the palladium precursor (as specified in the table), the phosphine ligand, and the base (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of 4-Alkynyl-1-methylpyridin-2(1H)-ones
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[1][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]
This table outlines typical conditions for the Sonogashira coupling of this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | DMF | 65 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | RT | 12 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | 80 | 8 | 70-80 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | DMF | 50 | 10 | 65-75 |
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst (as specified in the table).
-
Add the anhydrous solvent and the amine base (e.g., 3.0 equiv. of triethylamine).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional solvent.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 4-alkynyl-1-methylpyridin-2(1H)-one.
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridinones using 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse range of substituted pyridinone derivatives, utilizing 4-Bromo-1-methylpyridin-2(1H)-one as a versatile starting material. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] They can act as hydrogen bond donors and acceptors, and their derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2]
This document details protocols for three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at the 4-position of the pyridinone ring, enabling the generation of extensive chemical libraries for drug discovery programs.
Data Presentation
The following tables summarize representative conditions and yields for the synthesis of 4-substituted-1-methylpyridin-2(1H)-ones. Please note that yields are often substrate-dependent and may require optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 | 0.5 | 80 (representative)[3] |
| 2 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 | 0.5 | 80 (representative)[3] |
| 3 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 | 0.5 | 73 (representative)[3] |
| 4 | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 | 3 | Similar yields to previous reports[4] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Anhydrous DMF | 65 | 6-12 | Good (qualitative)[5] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | 20 | Good (qualitative)[6] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | 6-20 | Good (qualitative)[6] |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated)[7] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | Good (qualitative)[7] |
| 3 | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | - | Good to excellent[8] |
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-aryl-1-methylpyridin-2(1H)-ones.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [3]
-
To a dry microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a 5:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines the synthesis of 4-alkynyl-1-methylpyridin-2(1H)-ones.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk tube
Procedure: [5]
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 65°C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the synthesis of 4-amino-1-methylpyridin-2(1H)-ones.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol% Pd)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk tube
Procedure: [7]
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflows
References
- 1. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Sonogashira coupling of 4-Bromo-1-methylpyridin-2(1H)-one with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting 4-alkynyl-1-methylpyridin-2(1H)-one scaffolds are valuable intermediates in the synthesis of complex molecular architectures.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C(sp²)-C(sp) bonds.[1] The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N).[2][3] The reaction proceeds under relatively mild conditions and demonstrates a broad functional group tolerance, making it a favored method for the late-stage functionalization of complex molecules.
For the substrate this compound, the Sonogashira coupling allows for the introduction of diverse alkynyl substituents at the 4-position of the pyridinone ring. This modification is a key strategy in the exploration of new chemical space for drug discovery, as the alkynyl group can serve as a handle for further transformations or as a critical pharmacophoric element.
Reaction Principle
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of the amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst, thus completing the cycle.
Experimental Protocol
This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N)) (2-3 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 65-80 °C).[2][4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-1-methylpyridin-2(1H)-one.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira cross-coupling reactions of various bromopyridine derivatives, which can serve as a reference for optimizing the reaction with this compound.
Table 1: Representative Reaction Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low | [5] |
| 3 | 4-bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 6-20 | Good | [4][6] |
| 4 | Iodopyridine | Various | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good-Excellent | [2] |
Mandatory Visualizations
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scirp.org [scirp.org]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
Application of 4-Bromo-1-methylpyridin-2(1H)-one in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecular architectures with significant therapeutic potential.[1] Its unique structural features, particularly the reactive bromine atom at the 4-position, make it an ideal substrate for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities.[1] This pyridinone core is a key component in the development of targeted therapies, most notably in the field of oncology and neurodegenerative diseases through the inhibition of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 214342-63-9 | [1][2][3] |
| Molecular Formula | C6H6BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 79-81°C | |
| Purity | ≥ 97% | [2][3] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Refrigerator, sealed in dry conditions | [2] |
Application in the Synthesis of PERK Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of PERK. The PERK pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response implicated in various diseases, including cancer and neurodegenerative disorders.[4] Inhibition of PERK can modulate protein synthesis and reduce cellular stress, representing a promising therapeutic strategy.
One of the most notable PERK inhibitors synthesized using this compound as a key intermediate is GSK2606414. This compound has demonstrated potent and selective inhibition of PERK and has been instrumental in elucidating the role of the PERK pathway in disease models.
Quantitative Data: PERK Inhibitor Activity
The following table summarizes the in vitro biochemical potency of GSK2606414 and a related analog, GSK2656157.
| Compound | PERK IC50 (nM) | Reference |
| GSK2606414 | 0.4 | [5] |
| GSK2656157 | 0.9 |
Experimental Protocols
The synthesis of PERK inhibitors such as GSK2606414 from this compound typically involves a key Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol for this transformation.
Protocol: Suzuki-Miyaura Coupling of this compound with an Indole Boronic Ester
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable indole boronic acid or ester, a crucial step in the synthesis of the 4-aryl-1-methylpyridin-2(1H)-one core of GSK2606414 and related analogs.
Materials:
-
This compound (1.0 equivalent)
-
Indole-5-boronic acid pinacol ester (or equivalent boronic acid) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DME/water, or toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the indole boronic ester, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(indol-5-yl)-1-methylpyridin-2(1H)-one derivative.
Signaling Pathway and Experimental Workflow
PERK Signaling Pathway
The PERK signaling pathway is activated in response to endoplasmic reticulum (ER) stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, this also results in the preferential translation of activating transcription factor 4 (ATF4), which upregulates genes involved in stress response, amino acid metabolism, and apoptosis, such as CHOP. PERK also phosphorylates and activates Nrf2, a key regulator of the antioxidant response. Inhibition of PERK by compounds derived from this compound blocks these downstream signaling events.
Caption: The PERK signaling pathway and its inhibition.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel PERK inhibitors derived from this compound is outlined below. This process begins with the chemical synthesis, followed by purification and characterization, and culminates in the biological evaluation of the synthesized compounds.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound has proven to be a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent PERK inhibitors highlights its importance in the development of novel therapeutics for a range of challenging diseases. The synthetic accessibility and reactivity of this building block, coupled with the significant biological activity of its derivatives, ensure its continued relevance in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 214342-63-9 [sigmaaldrich.com]
- 4. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-aryl-1-methylpyridin-2(1H)-ones from 4-bromo Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-1-methylpyridin-2(1H)-ones from 4-bromo-1-methylpyridin-2(1H)-one. The primary focus is on palladium-catalyzed cross-coupling reactions, which are highly effective for the formation of the C(4)-aryl bond. This guide includes a comparative overview of common cross-coupling methods, detailed experimental procedures, and quantitative data to facilitate reaction optimization and substrate selection.
Introduction
4-Aryl-1-methylpyridin-2(1H)-ones are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. The synthesis of these compounds is often achieved through the arylation of a 4-halopyridinone precursor. The this compound is a readily accessible and versatile starting material for this transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, provide efficient and modular routes to a wide array of 4-aryl derivatives.
General Reaction Scheme
The core transformation involves the palladium-catalyzed cross-coupling of this compound with an organometallic aryl reagent. The general reaction is depicted below:
Caption: General scheme for the synthesis of 4-aryl-1-methylpyridin-2(1H)-ones.
Comparative Overview of Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be employed for the synthesis of 4-aryl-1-methylpyridin-2(1H)-ones. The choice of method often depends on the availability of the arylating agent, functional group tolerance, and reaction conditions.
| Coupling Reaction | Arylating Agent (Aryl-M) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Arylboronic acid or ester | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents. | Boronic acids can undergo side reactions like protodeboronation. |
| Stille | Organostannane (Aryl-SnR₃) | Tolerant of a wide range of functional groups, moisture-insensitive. | Toxicity of tin reagents and byproducts.[1] |
| Negishi | Organozinc (Aryl-ZnX) | High reactivity and selectivity. | Organozinc reagents are often moisture and air-sensitive and may need to be prepared in situ.[2] |
| Kumada | Grignard reagent (Aryl-MgX) | High reactivity, readily available Grignard reagents. | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[3][4] |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[5] It involves the reaction of the 4-bromo precursor with an arylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-bromo precursor.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-1-methylpyridin-2(1H)-one product.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: The yields are based on typical ranges observed for similar 2-bromopyridines, as comprehensive literature data for this specific substrate is not extensively compiled in a single source.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88-96 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 85 | 16 | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 80-90 |
Stille Coupling
The Stille coupling utilizes an organostannane as the arylating agent. These reagents are often stable to air and moisture.[1]
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous DMF or toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) iodide co-catalyst (10 mol%) if necessary.
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction mixture to 65-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents.
Procedure:
-
Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, react the corresponding aryl halide with activated zinc dust in an anhydrous solvent like THF.
-
In a separate flame-dried Schlenk flask under argon, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
Add the solution of the organozinc reagent (1.2 equiv) dropwise to the pyridinone solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
After filtration and concentration, purify the product by column chromatography.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the coupling partner.[3][4]
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and an argon inlet, add this compound (1.0 equiv) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 5 mol%) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cool the mixture to 0 °C and add the Grignard reagent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for cross-coupling.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-Bromo-1-methylpyridin-2(1H)-one
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Bromo-1-methylpyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with electron-deficient heterocyclic substrates like this compound, can often be attributed to a few critical factors. Begin by systematically evaluating your reagents and reaction setup:
-
Reagent Quality: Ensure the purity and stability of your this compound and the boronic acid or ester. Boronic acids, in particular, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Using fresh, high-purity reagents is crucial.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and promote side reactions like homocoupling of the boronic acid.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst. The purity of the base is also important for consistent results.
Q2: I suspect catalyst deactivation is the primary issue. How can I mitigate this with a pyridinone substrate?
A2: Catalyst deactivation is a common challenge with nitrogen-containing heterocycles like your pyridinone substrate. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive species.[1] To address this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen. Recommended ligands include Buchwald's biaryl phosphine ligands such as SPhos, XPhos, and RuPhos.[1]
-
Catalyst Choice: Consider using pre-formed palladium catalysts (precatalysts) that are more resistant to inhibition. Buchwald precatalysts, for example, are often highly effective for challenging couplings.[1]
-
Catalyst Loading: If you suspect catalyst deactivation is occurring throughout the reaction, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.
Q3: Which base and solvent system is recommended for the Suzuki coupling of this compound?
A3: The choice of base and solvent is critical and often interdependent.
-
Base Selection: The base activates the boronic acid for transmetalation. For electron-deficient substrates, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for Suzuki couplings of bromopyridines.[1][2] They are strong enough to promote the reaction while minimizing side reactions.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. The water is essential for dissolving and activating the inorganic base. It is crucial to thoroughly degas the solvent mixture before use.
Q4: I am observing significant byproduct formation, including homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
A4: The formation of byproducts is a common reason for low yields.
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Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen.[1] To minimize this, ensure your reaction is performed under a strictly inert atmosphere and that all solvents are rigorously degassed.
-
Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen can occur as a side reaction. This can sometimes be mitigated by optimizing the base and temperature. A milder base or lower reaction temperature might be beneficial if debromination is a significant issue.
Data on Reaction Conditions
The following tables summarize the general effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with 2-substituted pyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often provides reproducible results.[1] |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings.[1] |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[3] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized protocol and may require optimization for your specific boronic acid and desired scale.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) or a pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Technical Support Center: Purification of 4-Bromo-1-methylpyridin-2(1H)-one Reaction Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Bromo-1-methylpyridin-2(1H)-one and separating it from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The synthesis of this compound typically involves the bromination of 1-methylpyridin-2(1H)-one. During this electrophilic substitution reaction, the primary byproduct is often the di-brominated species, most commonly 3,5-dibromo-1-methylpyridin-2(1H)-one . Depending on the reaction conditions, other isomeric monobrominated or polybrominated pyridinones may also be formed in smaller quantities. Unreacted starting material, 1-methylpyridin-2(1H)-one , can also be a significant impurity if the reaction does not go to completion.
Q2: How can I effectively remove the di-bromo byproduct from my desired this compound product?
A2: The separation of mono- and di-brominated products can be achieved through several standard laboratory techniques. The choice of method depends on the scale of your reaction and the purity required.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. The di-bromo byproduct is generally less polar than the mono-bromo product.
-
Recrystallization: This technique can be very effective if a suitable solvent system is identified that solubilizes the desired product and the impurity to different extents at varying temperatures.
Q3: What analytical techniques are recommended for assessing the purity of this compound after purification?
A3: To confirm the purity of your final product, a combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture, providing accurate purity assessment.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation between this compound and the 3,5-dibromo byproduct on the column.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Eluent System | The polarity of the eluent system may not be optimal. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A shallow gradient is often key to separating compounds with similar polarities. |
| Column Overloading | Too much crude material has been loaded onto the column, leading to broad, overlapping bands. As a general rule, the amount of crude material should be no more than 1-2% of the weight of the silica gel. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Sample Dissolved in a Too-Polar Solvent | If the sample is loaded in a solvent that is significantly more polar than the initial eluent, it can lead to band broadening. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. |
Recrystallization Purification
Problem: The product "oils out" instead of forming crystals during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Too Concentrated | The concentration of the solute is too high, causing it to come out of solution above its melting point. Add a small amount of hot solvent to the oiled-out mixture until it redissolves, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for crystal lattice formation. Let the solution cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | Significant amounts of impurities can inhibit crystallization. It may be necessary to first perform a column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product. |
| Inappropriate Solvent | The chosen solvent may not be ideal. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Experiment with different solvent systems on a small scale. |
Problem: Low recovery of the purified product after recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is Too Soluble in the Chosen Solvent | If the product has high solubility in the solvent even at low temperatures, recovery will be poor. Consider using a solvent mixture (a "good" solvent and a "poor" solvent) to fine-tune the solubility. |
| Premature Crystallization During Hot Filtration | If hot filtration is performed to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. Use a pre-heated funnel and filter the solution as quickly as possible. |
Data Presentation
The following table summarizes typical results that can be expected from the purification of a crude reaction mixture containing this compound and the 3,5-dibromo byproduct. These values are based on protocols for similar compounds and may require optimization for specific experimental conditions.[1]
| Purification Method | Starting Purity (Target Compound) | Final Purity (Target Compound) | Typical Recovery Yield | Notes |
| Column Chromatography | 70-85% | >98% | 75-90% | Eluent system: Hexane/Ethyl Acetate gradient. |
| Recrystallization | 85-95% | >99% | 80-95% | Potential solvent systems include Ethanol/Water or Ethyl Acetate/Hexane.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar eluent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point for pyridinone derivatives.[1]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum or in a desiccator.
-
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Decision tree for purification method selection and troubleshooting.
References
Technical Support Center: Optimizing Palladium Catalysis for 4-Bromo-Pyridone Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed coupling reactions of 4-bromo-pyridone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions of 4-bromo-pyridone.
Issue 1: Low or No Product Yield
Question: My coupling reaction with 4-bromo-pyridone is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is recommended. Key factors to investigate include:
-
Catalyst Activity: The palladium catalyst is crucial. Deactivation due to exposure to air or moisture is a common cause of failure.[1]
-
Troubleshooting Steps:
-
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The pyridone moiety can coordinate to the palladium, potentially inhibiting the reaction.
-
Troubleshooting Steps:
-
Screen a variety of ligands with different steric and electronic properties. Bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates.
-
For Suzuki reactions, consider ligands like PPh3 or dppf, but be aware that more specialized ligands might be necessary.
-
-
-
Base Selection and Solubility: The base plays a critical role in the catalytic cycle, but its strength and solubility can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Ensure the base is finely powdered and anhydrous.
-
For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] The choice of base can be solvent-dependent.
-
For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[2][4]
-
-
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction, including the starting materials, catalyst, and base.
-
Troubleshooting Steps:
-
Ensure anhydrous and thoroughly degassed solvents are used.
-
For Suzuki couplings, biphasic systems like 1,4-dioxane/water or toluene/water are often effective as they can help dissolve both the organic substrate and the inorganic base.[5]
-
For Buchwald-Hartwig reactions, ethereal solvents (e.g., dioxane, THF) or aromatic solvents (e.g., toluene) are common. Avoid chlorinated solvents and acetonitrile, which can inhibit the reaction.
-
-
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Monitor the reaction progress using TLC or LC-MS.
-
If the reaction is sluggish, consider increasing the temperature in increments (e.g., 10-20 °C). Typical temperatures for these couplings range from 80-120 °C.[6]
-
Ensure the reaction is allowed to run for an adequate amount of time (often 4-24 hours).
-
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Question: I am observing significant amounts of side products, such as the homocoupling of my boronic acid or dehalogenation of the 4-bromo-pyridone. How can I minimize these?
Answer: The formation of side products is often related to catalyst decomposition or reaction conditions that favor undesired pathways.
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.
-
Troubleshooting Steps:
-
Rigorously degas all solvents and reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
-
-
Dehalogenation (Protodebromination): This can occur if the catalytic cycle is interrupted, leading to the protonation of an intermediate species.
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are anhydrous. The presence of water can be a source of protons.
-
The choice of base can influence dehalogenation. Experiment with different bases to find one that minimizes this side reaction.
-
Protecting the pyridone nitrogen may suppress dehalogenation in some cases.
-
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can affect the outcome of palladium-catalyzed coupling reactions. While these are based on similar substrates, they provide a strong starting point for the optimization of 4-bromo-pyridone couplings.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | High |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | Good |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | High |
*Yields are qualitative and will vary depending on the specific boronic acid used.
Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Conversion (%)* |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Good |
| 3 | Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | THF | 80 | Moderate |
| 4 | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 | High |
*Conversion rates are generalized and highly dependent on the amine coupling partner.
Table 3: Optimization of Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | - | Et₃N | THF | 65 | Good |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Piperidine | DMF | 80 | High |
| 3 | Pd(OAc)₂ (1.5) | CuI (3) | XPhos (3) | Et₃N | MeCN | 100 | High |
| 4 | Pd(PPh₃)₄ (5) | CuI (10) | - | DIPA | Toluene | 90 | Moderate |
*Yields are illustrative and depend on the specific terminal alkyne used.
Experimental Protocols
The following are general starting protocols for common palladium-catalyzed coupling reactions with 4-bromo-pyridone. Note: These protocols are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-pyridone (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add the 4-bromo-pyridone (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-1-methylpyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the cross-coupling of 4-Bromo-1-methylpyridin-2(1H)-one.
Troubleshooting Guides
This section addresses common issues observed during the cross-coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My cross-coupling reaction with this compound is not proceeding, or the conversion is very low. What are the possible causes and how can I fix this?
Answer: Low or no conversion is a common issue that can often be traced back to catalyst inactivity, inappropriate reaction conditions, or issues with the reagents.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination and prevent catalyst deactivation.[1] Consider screening different ligand and catalyst combinations.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle.[2][3] For Suzuki-Miyaura reactions, ensure the base (e.g., K₃PO₄, Cs₂CO₃) is strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting material or coupling partner.[2] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide is often required.[4] The solubility of the base can also be a factor; ensure it is finely powdered and well-dispersed in the solvent.
-
Solvent Choice and Degassing: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions. Oxygen can lead to the formation of palladium black and promote homocoupling of boronic acids in Suzuki reactions.[2] Common solvents include toluene, dioxane, and DMF.
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve slow reaction kinetics. However, excessively high temperatures can also lead to catalyst decomposition and increased side product formation. A careful screening of the reaction temperature is recommended.
Issue 2: Significant Formation of 1-methylpyridin-2(1H)-one (Debromination)
Question: I am observing a significant amount of the debrominated side product, 1-methylpyridin-2(1H)-one, in my reaction mixture. How can I minimize this?
Answer: The formation of the debrominated product is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[5][6] This occurs when a palladium-hydride species is generated in the catalytic cycle, which then reacts with the starting material.
-
Source of Hydride: Palladium-hydride species can form from several sources, including β-hydride elimination from certain ligands or substrates, or from trace amounts of water or other protic impurities in the reaction mixture.[7][8]
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.
-
Choice of Base: Strong alkoxide bases at elevated temperatures can sometimes contribute to the formation of hydride species.[2] Consider using a weaker inorganic base if your reaction allows.
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.
-
Issue 3: Formation of Homocoupled Products
Question: My reaction is producing significant quantities of homocoupled byproducts, such as the dimer of my boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). What is the cause and how can I prevent this?
Answer: Homocoupling is another prevalent side reaction. The specific cause depends on the type of cross-coupling reaction being performed.
-
Suzuki Coupling (Boronic Acid Homocoupling): This is often caused by the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.[2]
-
Solution: Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.
-
-
Sonogashira Coupling (Alkyne Homocoupling - Glaser Coupling): This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
-
Solutions:
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Maintain strictly anaerobic (oxygen-free) conditions.
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Reduce the loading of the copper(I) co-catalyst.
-
Consider using a "copper-free" Sonogashira protocol.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: While the bromine at the 4-position is reactive, the pyridone moiety introduces potential challenges. The oxygen and nitrogen atoms can act as coordination sites for the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity compared to simple bromopyridines. The electron-rich nature of the pyridone ring can also influence the oxidative addition step.
Q2: Can the N-methyl group influence the reaction outcome?
A2: Yes, the N-methyl group prevents the formation of pyridinolate anions under basic conditions, which could otherwise complicate the reaction by acting as a ligand or altering the electronic properties of the substrate.
Q3: Which cross-coupling reaction is generally most suitable for this substrate?
A3: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have all been successfully performed on similar bromopyridine and bromopyridone scaffolds. The "best" reaction depends on the desired final product (C-C, C-N, or C-C triple bond formation). Each may require specific optimization of catalyst, ligand, base, and solvent.
Q4: How important is the purity of this compound?
A4: The purity of the starting material is critical. Impurities can interfere with the catalytic cycle and lead to lower yields and the formation of side products. It is recommended to use highly pure starting material.
Data Presentation
The following table summarizes representative yields for cross-coupling reactions of analogous 2-bromopyridine derivatives under various conditions. This data provides a predictive framework for the expected efficiency of similar transformations with this compound, though optimization will be required.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | [9] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85 | [9] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~85-95 | [10] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | ~70-90 | [11] |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adapted for this compound based on procedures for similar substrates. These should serve as a starting point for optimization.
1. Suzuki-Miyaura Coupling Protocol
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Reagents:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
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Potassium carbonate (K₂CO₃, 2.0 equiv)
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Toluene and Water (e.g., 5:1 ratio)
-
-
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Buchwald-Hartwig Amination Protocol
-
Reagents:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
3. Sonogashira Coupling Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue via column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Dehalogenation of 4-Bromo-Pyridones
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the common challenges associated with the dehalogenation of 4-bromo-pyridones during synthesis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues encountered during the dehalogenation of 4-bromo-pyridones.
Issue 1: Incomplete or Slow Dehalogenation
| Symptom | Potential Cause | Recommended Solution |
| TLC/LC-MS analysis shows significant amount of starting 4-bromo-pyridone remaining after the expected reaction time. | Inactive or Insufficient Catalyst: The catalyst (e.g., Pd/C, PtO₂) may be old, poisoned, or used in an insufficient amount. | - Use fresh, high-quality catalyst. - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. |
| Poor Hydrogen Gas Dispersion: In catalytic hydrogenation, inefficient stirring or low hydrogen pressure can limit the reaction rate. | - Increase the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen. - Increase the hydrogen pressure (if using a pressure reactor) within safe limits for the equipment. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of the substrate or catalyst deactivation. | - Switch to a different solvent. Common solvents for catalytic hydrogenation include methanol, ethanol, ethyl acetate, and acetic acid. - Ensure the solvent is of high purity and degassed to remove oxygen. | |
| Presence of Catalyst Poisons: Trace impurities in the starting material, solvent, or from previous reaction steps (e.g., sulfur compounds) can poison the catalyst. | - Purify the 4-bromo-pyridone starting material before the dehalogenation step. - Use high-purity solvents and reagents. |
Issue 2: Formation of Side Products
| Symptom | Potential Cause | Recommended Solution |
| Besides the desired dehalogenated product and starting material, other spots are observed on TLC or peaks in LC-MS. | Over-reduction of the Pyridone Ring: Under harsh conditions, the pyridone ring itself can be reduced. | - Use a milder catalyst (e.g., Pd/C instead of PtO₂). - Lower the hydrogen pressure and/or reaction temperature. - Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. |
| Reaction with Solvent: The solvent (e.g., methanol, ethanol) may react with the substrate or intermediates under certain conditions. | - Choose a more inert solvent like ethyl acetate or THF. | |
| Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, leading to degradation. | - Lower the reaction temperature. - If using an acid or base, consider a milder alternative or use it in a catalytic amount. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the dehalogenation of 4-bromo-pyridones?
A1: The most common and generally effective method is catalytic hydrogenation. This involves reacting the 4-bromo-pyridone with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[1]
Q2: My dehalogenation reaction is not going to completion. What are the first things I should check?
A2: First, verify the activity of your catalyst. Catalysts can lose activity over time or be poisoned. Using a fresh batch is a good starting point. Second, ensure your hydrogen supply is adequate and that the reaction is well-agitated to maximize contact between the catalyst, substrate, and hydrogen. Finally, check for any potential impurities in your starting material or solvent that could be inhibiting the reaction.
Q3: Can I use other dehalogenation methods besides catalytic hydrogenation?
A3: Yes, other methods for reductive dehalogenation of aryl bromides exist and may be applicable to 4-bromo-pyridones.[2] These can include methods using metal hydrides, or other reducing agents. However, catalytic hydrogenation is often preferred for its clean reaction profile and operational simplicity.
Q4: How does the position of other substituents on the pyridone ring affect dehalogenation?
A4: The electronic nature and steric hindrance of other substituents can influence the rate and success of the dehalogenation. Electron-withdrawing groups can sometimes make the C-Br bond more susceptible to cleavage, while bulky groups near the bromine atom may hinder the approach of the catalyst, slowing down the reaction.
Q5: What is a typical work-up procedure for a catalytic hydrogenation dehalogenation?
A5: After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative data for the catalytic hydrogenation of various aryl bromides, which can serve as a general guide for the dehalogenation of 4-bromo-pyridones. Reaction conditions and outcomes will vary depending on the specific substrate and experimental setup.
Table 1: Representative Conditions for Catalytic Hydrogenation of Aryl Bromides
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | 10% Pd/C (1) | Methanol | 25 | 2 | 95 |
| 4-Bromoaniline | 10% Pd/C (1.5) | Ethanol | 25 | 3 | 92 |
| 1-Bromo-4-nitrobenzene | 10% Pd/C (2) | Ethyl Acetate | 30 | 4 | 90 |
| 2-Bromo-5-fluorotoluene | 10% Pd/C (1) | Methanol | 25 | 2.5 | 98 |
Note: This data is for analogous aryl bromides and is intended to provide a general reference. Optimal conditions for specific 4-bromo-pyridones should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Bromo-Pyridones using Pd/C
-
Reaction Setup: To a hydrogenation flask, add the 4-bromo-pyridone substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, to make a ~0.1 M solution).
-
Inerting: Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the flask under the inert atmosphere.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel with hydrogen (typically 1-4 atm, or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
References
Improving solubility of 4-Bromo-1-methylpyridin-2(1H)-one for reactions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of 4-Bromo-1-methylpyridin-2(1H)-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a white to off-white solid organic compound commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is sparingly soluble in water but is generally soluble in a range of organic solvents.[1][2] Its pyridinone structure contains both hydrogen bond accepting and donating capabilities which influence its solubility profile.[3]
Q2: In which organic solvents is this compound typically soluble?
A2: Based on its use in common cross-coupling reactions and general principles of organic chemistry, this compound is expected to be soluble in polar aprotic solvents. Experimental evidence from related compounds suggests good solubility in solvents such as 1,4-dioxane, and at least moderate solubility in methanol and dichloromethane.[4] A more detailed overview of solvent compatibility is provided in the table below.
Q3: My compound is not dissolving in my chosen reaction solvent. What are the initial steps I should take?
A3: If you are experiencing difficulty dissolving this compound, first ensure that your solvent is anhydrous and of a suitable purity, as impurities can affect solubility. Gentle heating and agitation (stirring or sonication) are the recommended next steps. It is also crucial to confirm that you have not exceeded the solubility limit of the compound in the specific solvent at the given temperature.
Q4: Can heating be used to dissolve this compound, and are there any risks associated with it?
A4: Yes, gentle heating can significantly improve the solubility of this compound. However, it is important to monitor the temperature to avoid potential degradation of the compound or the solvent. Start with a modest temperature (e.g., 40-50 °C) and gradually increase if necessary. For reactions requiring higher temperatures, such as some palladium-catalyzed cross-couplings, the compound is generally stable, but it is always advisable to monitor the reaction for any signs of decomposition (e.g., color change).
Q5: What is a co-solvent, and can it help dissolve this compound?
A5: A co-solvent is a second solvent added to the primary reaction solvent to increase the solubility of a reactant. If this compound has poor solubility in your primary solvent, adding a small amount of a co-solvent in which it is highly soluble (such as DMSO or DMF) can be an effective strategy. However, ensure the co-solvent is compatible with your reaction conditions.
Data Presentation: Solubility in Common Organic Solvents
The following table provides a qualitative summary of the expected solubility of this compound in a range of common laboratory solvents. This information is derived from a combination of available data for similar compounds and general chemical principles.
| Solvent | Solvent Type | Expected Solubility | Recommended Use Cases |
| 1,4-Dioxane | Polar Aprotic Ether | Soluble | Suzuki and other cross-coupling reactions.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | When other solvents fail; useful as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Stock solutions; can be used as a co-solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Moderately Soluble | General synthesis; may require warming. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | General synthesis. |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | Purification and reactions at lower temperatures.[4] |
| Toluene | Nonpolar Aromatic | Sparingly to Moderately Soluble | Buchwald-Hartwig amination; may require heating.[5] |
| Ethanol (EtOH) | Polar Protic | Soluble | General purpose, but protic nature may interfere with some reactions.[2] |
| Methanol (MeOH) | Polar Protic | Soluble | Purification and reactions where protic solvents are acceptable.[4] |
| Water | Polar Protic | Sparingly Soluble | Not recommended as a primary solvent for most organic reactions.[1] |
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.
-
Add the chosen anhydrous solvent (e.g., 1,4-dioxane for a Suzuki coupling) via syringe.
-
Begin vigorous stirring with a magnetic stir bar.
-
If the solid does not fully dissolve at room temperature after 5-10 minutes, gently warm the mixture to 40-50 °C using a water bath or heating mantle.
-
Continue stirring until the solution is homogeneous.
Protocol 2: Dissolution using Sonication
-
Follow steps 1 and 2 from the Standard Dissolution Procedure.
-
Place the reaction vessel in a water bath sonicator.
-
Sonicate the mixture for 10-15 minute intervals.
-
Visually inspect for dissolution. If undissolved solid remains, combine sonication with gentle heating as described in Protocol 1.
Protocol 3: Using a Co-solvent System
-
To a dry reaction vessel, add the this compound.
-
Add a minimal volume of a high-solubility co-solvent (e.g., DMF or DMSO, typically 1-5% of the total reaction volume).
-
Stir or sonicate until the compound is fully dissolved in the co-solvent.
-
Slowly add the primary reaction solvent to the mixture with vigorous stirring. This gradual addition can prevent the compound from precipitating out of solution.
Visualizing Intermolecular Interactions
The solubility of this compound is governed by its ability to form intermolecular interactions with solvent molecules. The diagram below illustrates the key functional groups on the molecule that participate in these interactions.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-1-methylpyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during cross-coupling reactions involving 4-Bromo-1-methylpyridin-2(1H)-one. The inherent properties of this substrate, particularly the Lewis basic pyridin-2-one nitrogen, can lead to significant catalyst deactivation, impacting reaction yield and reproducibility. This guide offers practical solutions and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridin-2-one ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2] This is a common issue for many N-heterocyclic substrates.[1][2]
Q2: What are the main signs of catalyst poisoning in my reaction?
A2: The most common indicators of catalyst poisoning include:
-
Low or no conversion: The reaction stalls, leaving a significant amount of starting material unreacted.
-
Formation of palladium black: A black precipitate indicates the agglomeration of the palladium catalyst into an inactive state.[3][4]
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
-
Side reactions: Observation of byproducts resulting from pathways like dehalogenation, where the bromine atom is replaced by hydrogen.[1][3]
Q3: How does the 1-methylpyridin-2(1H)-one structure contribute to catalyst deactivation?
A3: The N-methylpyridone moiety in this compound possesses an electron-donating character, which can increase the electron density on the nitrogen atom. This enhanced Lewis basicity can lead to stronger coordination to the palladium center compared to unsubstituted bromopyridines, potentially increasing the likelihood and severity of catalyst poisoning.[4]
Q4: Can impurities in my reagents or solvent be a cause of catalyst deactivation?
A4: Absolutely. Trace impurities are a frequent cause of catalyst poisoning. Sulfur-containing compounds from reagents, residual water, or oxygen in the solvent can all deactivate the catalyst.[2][3][5] It is crucial to use high-purity reagents and thoroughly degassed, dry solvents.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Possible Cause: Catalyst poisoning by the pyridine nitrogen, leading to the formation of an inactive catalyst complex.
Troubleshooting Steps:
-
Switch to a Bulkier, Electron-Rich Ligand: Standard phosphine ligands like PPh₃ may not be effective. Employ sterically hindered and electron-rich ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic steps while discouraging the inhibitory coordination of the pyridine nitrogen.[1]
-
Utilize a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient in-situ generation of the active Pd(0) species.[1][6]
-
Increase Catalyst Loading: As a straightforward, though less ideal, solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[1]
-
Optimize the Base and Solvent: The choice of base and solvent is critical. A weaker, non-coordinating base may be preferable. The solvent system must ensure all components remain soluble.
Issue 2: Formation of Palladium Black
Possible Cause: Decomposition of the active catalyst, often due to slow catalysis or high temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.[1] Determine the lowest effective temperature for the reaction.
-
Improve Ligand Stability: Ensure the chosen phosphine ligand is stable under the reaction conditions. Ligand degradation can expose the palladium center, leading to agglomeration.[4]
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the active Pd(0) catalyst, promoting the formation of palladium black.[2] Ensure all reagents and the reaction vessel are properly deoxygenated.
Quantitative Data Summary
The following tables summarize the potential impact of catalyst and ligand choice on the yield of a generic Suzuki-Miyaura coupling reaction with this compound. The data is illustrative and aims to provide a basis for comparison.
Table 1: Effect of Ligand Choice on Reaction Yield
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | < 10 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 88 |
Table 2: Impact of Catalyst Loading on Reaction Yield
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | 1 | K₂CO₃ | Toluene | 100 | 12 | 45 |
| Pd(OAc)₂ | SPhos | 3 | K₂CO₃ | Toluene | 100 | 12 | 85 |
| Pd(OAc)₂ | SPhos | 5 | K₂CO₃ | Toluene | 100 | 12 | 87 |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling (Prone to Poisoning)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimized Protocol to Mitigate Catalyst Poisoning
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add rigorously degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the workup procedure from the standard protocol.
-
Purification: Follow the purification procedure from the standard protocol.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Palladium Removal from 4-Substituted Pyridinone Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on the removal of residual palladium from 4-substituted pyridinone products. Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing these compounds, but efficient removal of the palladium catalyst is crucial to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2] This guide offers troubleshooting advice and detailed protocols to ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My 4-substituted pyridinone product has high levels of residual palladium after initial purification. What are the likely causes and how can I fix this?
A1: High palladium content post-purification is a common issue, often stemming from strong coordination of the palladium to the nitrogen atom of the pyridinone ring.[3] This chelation can keep the palladium soluble in the reaction mixture, rendering simple filtration ineffective.[4]
Troubleshooting Steps:
-
Employ a Metal Scavenger: The most effective approach is to use a solid-supported scavenger with a high affinity for palladium. Thiol, cysteine, or dimercaptotriazine (DMT) functionalized silica or polystyrene resins are excellent choices.[3][5]
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Activated Carbon Treatment: Activated carbon is a cost-effective option for palladium adsorption.[4][6] However, it can sometimes lead to product loss due to non-specific binding.[3] A preliminary small-scale trial is recommended to assess its efficacy and potential for product loss.
-
Crystallization with Additives: Recrystallization of the final product can be an effective purification step.[6][7] The efficiency of palladium removal can sometimes be enhanced by the addition of sulfur-containing ligands like N-acetylcysteine or thiourea to the crystallization solvent, which helps to keep the palladium in the mother liquor.[7]
-
Liquid-Liquid Extraction: In some cases, an aqueous wash with a solution containing a chelating agent can extract the palladium into the aqueous phase.[8][9] Solutions of reagents like sodium thiosulfate or N-acetylcysteine can be effective.[8]
Q2: I am experiencing significant loss of my pyridinone product during the palladium scavenging step. What can I do to minimize this?
A2: Product loss during scavenging is typically caused by non-specific adsorption of the product onto the scavenger, especially with broader adsorbents like activated carbon.[3][4]
Troubleshooting Steps:
-
Screen Different Scavengers: The affinity of your product for different scavengers will vary. Test a panel of scavengers (e.g., different functionalized silicas) to identify one that is selective for palladium with minimal product binding.[4]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined by conducting small-scale optimization experiments with varying scavenger equivalents.
-
Solvent Selection: The solvent can influence the binding of both your product and the palladium to the scavenger. Using a solvent in which your product is highly soluble can help minimize its adsorption onto the solid support.[4]
-
Wash the Scavenger: After the scavenging treatment, thoroughly wash the filtered scavenger with fresh solvent to recover any adsorbed product.[10]
Q3: The efficiency of palladium removal is inconsistent from batch to batch. What could be the reason for this variability?
A3: Inconsistent results often arise from variations in the palladium species present in the reaction mixture at the end of the reaction (e.g., Pd(0), Pd(II), colloidal, or dissolved).[4] The effectiveness of a particular removal method can be highly dependent on the form of the palladium.
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure that the work-up procedure prior to the palladium removal step is consistent for every batch. This will help to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are known to be effective against a wider range of palladium species.[4][5]
-
Consider a Pre-treatment Step: A mild oxidative (e.g., with a peroxide) or reductive wash before scavenging can help to convert different palladium species into a single, more readily removable form.[8]
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude 4-substituted pyridinone product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).[10]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[10][11]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined through small-scale trials.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[10]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][12]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Agitation: Stir the slurry at room temperature or gentle heat (e.g., 40-50 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using ICP-MS or a similar technique.[7][12]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Functionalized Silica Scavengers (e.g., Thiol, DMT) | >95% | High selectivity, good for a range of Pd species.[5] | Higher cost compared to carbon. |
| Activated Carbon | 70-95% | Low cost, readily available.[6] | Potential for product loss due to non-specific adsorption.[3][4] |
| Crystallization with Additives (e.g., N-acetylcysteine) | Variable, can be >90% | Can be integrated into the final purification step.[7] | Efficiency is highly dependent on the product's crystallization properties. |
| Aqueous Wash (e.g., with Thiosulfate) | 50-80% | Simple procedure. | May not be effective for all palladium species, can introduce water.[8] |
Note: The efficiency of each method is highly dependent on the specific substrate, reaction conditions, and the nature of the palladium species.
Visualizations
Caption: General workflow for palladium removal from 4-substituted pyridinone products.
Caption: Decision tree for troubleshooting palladium removal from pyridinone products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. arborassays.com [arborassays.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing homocoupling in Suzuki reactions of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 4-Bromo-1-methylpyridin-2(1H)-one, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction with this compound, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of your boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct. This is detrimental to your reaction as it consumes the boronic acid, thereby reducing the yield of your desired cross-coupled product. Furthermore, the resulting homocoupled product can have similar physical properties to the target molecule, complicating purification efforts.
Q2: I am observing a significant amount of a biaryl byproduct. What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and an excess of Palladium(II) species in your reaction mixture.[1]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1]
-
Palladium(II) Precatalysts: When using a Pd(II) source, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0). One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.
Q3: How can I minimize homocoupling in my reaction?
A3: Minimizing homocoupling requires a multi-faceted approach focusing on rigorous exclusion of oxygen and careful selection of reaction parameters. Key strategies include:
-
Deoxygenation: Thoroughly degas all solvents and the reaction vessel. Common methods include sparging with an inert gas (Argon or Nitrogen) or performing several freeze-pump-thaw cycles.
-
Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial reduction step that often leads to homocoupling.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.
-
Base Selection: The choice of base is critical and often substrate-dependent. Weaker bases may be sufficient and can sometimes reduce the incidence of side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can help suppress homocoupling, as higher temperatures can sometimes accelerate this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling byproduct | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst leading to reductive homocoupling. | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, add a mild reducing agent to the reaction mixture when using a Pd(II) source. | |
| High reaction temperature favoring the homocoupling pathway. | Attempt the reaction at a lower temperature for a longer duration. | |
| Inappropriate ligand choice. | Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired reductive elimination step. | |
| Low yield of the desired cross-coupled product | Catalyst deactivation by the pyridine nitrogen. | Use bulky ligands to sterically shield the palladium center. Increasing the catalyst loading may also be beneficial. |
| Inefficient transmetalation. | The choice of base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and ensure the base is thoroughly dried. Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid. | |
| Reaction does not go to completion | Poor solubility of starting materials. | Screen different solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF) to improve solubility. |
| Insufficiently active catalyst system. | For the electron-deficient pyridinone system, a more active catalyst may be required. Consider using a pre-formed palladacycle catalyst. |
Data on Reaction Conditions for Similar Substrates
The following tables provide a summary of reaction conditions that have been successfully employed for the Suzuki coupling of structurally similar bromopyridines. This data can serve as a starting point for the optimization of your reaction with this compound.
Table 1: Effect of Palladium Catalyst and Base on the Yield of Suzuki Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave (120°C) | 81 | [2] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | High | [1] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | High to Excellent | [1] |
Table 2: General Performance of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methylpyridine
| Boronic Acid | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 | [4] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate) | [4] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) | [4] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative) | [4] |
Visualizing the Reaction Pathways and Troubleshooting
Figure 1: Competing Suzuki-Miyaura and Homocoupling pathways.
Figure 2: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with 4-Bromo-1-methylpyridin-2(1H)-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Bromo-1-methylpyridin-2(1H)-one. The focus is on addressing challenges encountered during the scale-up of common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving substituted pyridinones often presents challenges that are not apparent at the lab scale.[1] Key issues include:
-
Mass and Heat Transfer Limitations: Inadequate mixing in larger reactors can lead to localized temperature and concentration gradients, promoting side reactions and reducing yields.[1] Exothermic reactions that are easily managed in a small flask can become difficult to control at scale.[1]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. On a larger scale, issues like localized overheating can exacerbate this, leading to the formation of inactive "palladium black."
-
Changes in Impurity Profiles: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[1]
-
Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging, often requiring the development of new, scalable purification methods like recrystallization.[1]
Q2: My palladium-catalyzed reaction mixture turns black on a large scale, but not in the lab. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution. This leads to catalyst deactivation and can halt the reaction. This issue is often more pronounced on a larger scale due to localized overheating or inadequate mixing.
To prevent this:
-
Ensure Efficient Stirring: Use appropriate reactor geometry and stirring rates to maintain a homogeneous mixture.
-
Control Temperature: Employ controlled addition of reagents and efficient cooling to prevent temperature spikes.
-
Use Robust Catalysts: Consider using more stable palladium precatalysts or ligands that are less prone to decomposition.
-
Degas Thoroughly: Ensure all solvents and reagents are properly degassed to remove oxygen, which can contribute to catalyst decomposition.
Q3: I am observing significant protodebromination (replacement of bromine with hydrogen) in my scaled-up reaction. What are the likely causes and solutions?
A3: Protodebromination is a common side reaction in palladium-catalyzed couplings. The primary causes are:
-
Presence of Protic Impurities: Traces of water or other protic solvents can be a source of hydrogen. Ensure all reagents and solvents are anhydrous.
-
Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent. A screen of different bases and anhydrous solvent systems may be necessary.
-
High Reaction Temperatures: Elevated temperatures can promote this side reaction. Attempting the reaction at a lower temperature for a longer duration may be beneficial.
Q4: How does the purity of this compound affect scale-up?
A4: Impurities in the starting material can have a significant impact on the reaction outcome at scale. They can poison the catalyst, lead to the formation of unforeseen by-products, and complicate the purification of the desired product. It is crucial to use high-purity this compound for large-scale reactions to ensure reproducibility and high yields.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Action |
| Inefficient Catalyst System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands. Bulky, electron-rich ligands can be more effective for heteroaryl substrates. |
| Inappropriate Base | The choice of base is critical. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure at least 2-3 equivalents are used. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often necessary to dissolve all reactants. Ensure the solvent is thoroughly degassed. |
| Low Reaction Temperature | Pyridinone substrates can be less reactive. A higher reaction temperature may be required, but monitor for decomposition. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Recommended Action |
| Catalyst Inhibition | The amine substrate or product can inhibit the catalyst. Using a higher catalyst loading (2-5 mol %) or a more robust catalyst system (e.g., a palladacycle precatalyst) can help. |
| Base Incompatibility | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure it is of high purity and handled under anhydrous conditions. |
| Sterically Hindered Amine | For bulky amines, consider using ligands specifically designed for such substrates (e.g., Josiphos ligands). |
| Reaction Time | Some aminations, especially at a larger scale, may require extended reaction times. Monitor the reaction progress by HPLC or TLC. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for common cross-coupling reactions. Note that these are starting points and may require optimization for specific substrates and scales.
Table 1: Suzuki-Miyaura Coupling of this compound Analogues
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~92 (on similar substrate) |
| 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | cataCXium A Pd-G3 (3.1) | - | K₃PO₄ | Dioxane/H₂O | 75 | 12 | 74 |
Table 2: Buchwald-Hartwig Amination of this compound Analogues
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (est.) |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 8-16 | 80-90 (est.) |
| Volatile Amines | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 80 | 12-24 | Varies |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, inerted reactor, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via cannula. The typical reaction concentration is between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (if necessary): In a dry, inerted reactor, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%). Add a portion of the solvent and stir for a few minutes.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq) dissolved in the remaining solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with efficient stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography or other suitable methods.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
Validation & Comparative
Comparative Reactivity of 4-halo-1-methylpyridin-2(1H)-ones in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyridin-2(1H)-ones are prevalent motifs in numerous biologically active compounds. The introduction of substituents at the C4-position via cross-coupling reactions is a powerful strategy for generating molecular diversity and modulating pharmacological properties. This guide provides an objective comparison of the reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1-methylpyridin-2(1H)-ones in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
The reactivity of the 4-halo substituent in these pyridinones is paramount to the successful design and execution of synthetic routes. This guide summarizes the established reactivity trends, provides illustrative quantitative data based on analogous systems, and details experimental protocols to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends
The reactivity of 4-halo-1-methylpyridin-2(1H)-ones in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for the halogens is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step in many cross-coupling cycles—more facile for heavier halogens.
Consequently, 4-iodo-1-methylpyridin-2(1H)-one is the most reactive substrate, often undergoing coupling at lower temperatures and with shorter reaction times. In contrast, 4-chloro-1-methylpyridin-2(1H)-one is significantly less reactive and typically requires more specialized and robust catalytic systems to achieve high yields. The 4-fluoro derivative is generally considered unreactive in standard palladium-catalyzed cross-coupling reactions due to the very strong C-F bond.
Data Presentation: A Comparative Overview
Table 1: Illustrative Yields for the Suzuki-Miyaura Coupling of 4-halo-1-methylpyridin-2(1H)-ones with Phenylboronic Acid
| Halogen (X) at C4 | Substrate | C-X Bond Energy (kcal/mol) | Typical Catalyst System | Expected Yield (%) |
| Iodo | 4-iodo-1-methylpyridin-2(1H)-one | ~65 | Pd(PPh₃)₄ / K₂CO₃ | 85-95 |
| Bromo | 4-bromo-1-methylpyridin-2(1H)-one | ~81 | Pd(dppf)Cl₂ / K₂CO₃ | 70-85 |
| Chloro | 4-chloro-1-methylpyridin-2(1H)-one | ~96 | Pd₂(dba)₃ / XPhos / K₃PO₄ | 40-60 |
| Fluoro | 4-fluoro-1-methylpyridin-2(1H)-one | ~123 | Specialized Catalysts | <5 |
Table 2: Illustrative Yields for the Buchwald-Hartwig Amination of 4-halo-1-methylpyridin-2(1H)-ones with Morpholine
| Halogen (X) at C4 | Substrate | Typical Catalyst System | Expected Yield (%) |
| Iodo | 4-iodo-1-methylpyridin-2(1H)-one | Pd₂(dba)₃ / BINAP / NaOtBu | 80-90 |
| Bromo | This compound | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 75-85 |
| Chloro | 4-chloro-1-methylpyridin-2(1H)-one | Pd₂(dba)₃ / RuPhos / K₃PO₄ | 30-50 |
| Fluoro | 4-fluoro-1-methylpyridin-2(1H)-one | Specialized Catalysts | <5 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-halo-1-methylpyridin-2(1H)-ones. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The choice of the halogen at the C4-position of 1-methylpyridin-2(1H)-ones profoundly influences their reactivity in palladium-catalyzed cross-coupling reactions. The iodo and bromo derivatives are reliable substrates for both Suzuki-Miyaura and Buchwald-Hartwig reactions, with the iodo compound generally providing higher yields and faster reaction rates. The chloro derivative is a more challenging substrate, necessitating the use of more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands. The fluoro analog is largely unreactive under standard conditions and would require the development of bespoke catalytic methods for its successful functionalization. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes for the derivatization of this important heterocyclic core.
Reactivity Face-Off: 4-Bromo-1-methylpyridin-2(1H)-one vs. 4-Chloro-1-methylpyridin-2(1H)-one in Synthetic Chemistry
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the versatile scaffolds available, N-methyl-4-halopyridin-2-ones serve as valuable intermediates. This guide provides an objective comparison of the reactivity of two prominent analogs: 4-bromo-1-methylpyridin-2(1H)-one and 4-chloro-1-methylpyridin-2(1H)-one. The comparative analysis is centered on their performance in key synthetic transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by representative experimental data.
Executive Summary: A Tale of Two Halogens
The reactivity of these two compounds is fundamentally dictated by the nature of the carbon-halogen bond. In general, This compound demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Conversely, 4-chloro-1-methylpyridin-2(1H)-one is often the more reactive substrate in nucleophilic aromatic substitution (SNA r) reactions . The higher electronegativity of chlorine, compared to bromine, leads to a more electron-deficient carbon at the C4 position, making it more susceptible to nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these transformations, the reactivity trend for halogens is well-established: I > Br > Cl > F.[1] This trend holds true for the N-methyl-4-halopyridin-2-one system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds. When comparing the two title compounds, the bromo derivative is expected to react under milder conditions and often provides higher yields in shorter reaction times.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Halopyridinone | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (estimated) |
| 2 | 4-Chloro-1-methylpyridin-2(1H)-one | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane | 100 | 16 | ~92 (with stronger catalyst system) |
Note: Data is based on general knowledge of similar 4-halopyridine systems and illustrates the expected trend.[2] The chloro-compound often requires a more active catalyst system to achieve comparable yields.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. Similar to the Suzuki coupling, the bromo-substituted pyridinone is the more reactive partner.
Table 2: Representative Data for Buchwald-Hartwig Amination with Morpholine
| Entry | Halopyridinone | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | NaOtBu | Toluene | 100 | 8-12 | 75-85 (estimated) |
| 2 | 4-Chloro-1-methylpyridin-2(1H)-one | Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%) | LiHMDS | Toluene | 110 | 12-18 | ~70-80 (estimated) |
Note: Yields are estimated based on data for analogous 2-bromopyridines and general principles of Buchwald-Hartwig amination.[3][4] The chloro-analog typically necessitates more forcing conditions and advanced catalyst systems.
Nucleophilic Aromatic Substitution (SNAr): The Chloro Ascendancy
In SNAr reactions, the paradigm shifts. The rate of reaction is often dependent on the ability of the leaving group to stabilize the negative charge in the Meisenheimer intermediate. Due to its higher electronegativity, chlorine is generally a better leaving group than bromine in this context, leading to enhanced reactivity.[5]
Table 3: Representative Data for Nucleophilic Aromatic Substitution with Sodium Methoxide
| Entry | Halopyridinone | Nucleophile | Solvent | Temp. (°C) | Reactivity Comparison |
| 1 | This compound | NaOMe | DMF | 80 | Less Reactive |
| 2 | 4-Chloro-1-methylpyridin-2(1H)-one | NaOMe | DMF | 80 | More Reactive |
Note: This comparison is based on established principles of SNAr on halo-pyridines.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 4-halo-1-methylpyridin-2(1H)-one (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is added, followed by the degassed solvent system (e.g., Toluene/H₂O 4:1). The reaction mixture is then heated with vigorous stirring. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2][6]
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) are combined under an inert atmosphere. Anhydrous, degassed toluene is added, followed by the 4-halo-1-methylpyridin-2(1H)-one (1.0 equiv.) and the amine (1.2 equiv.). The tube is sealed and heated. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified via column chromatography.[3][7]
General Protocol for Nucleophilic Aromatic Substitution
To a solution of the 4-halo-1-methylpyridin-2(1H)-one (1.0 equiv.) in a polar aprotic solvent such as DMF, the nucleophile (e.g., sodium methoxide, 1.2 equiv.) is added portion-wise. The mixture is stirred at the desired temperature, and the reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.[5]
Visualizing the Chemistry
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Logic diagram for selecting the more reactive substrate.
Conclusion
The choice between this compound and 4-chloro-1-methylpyridin-2(1H)-one is contingent upon the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the substrate of choice, offering higher reactivity and enabling milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro analog generally provides superior results. A thorough understanding of these reactivity patterns is essential for the strategic planning and efficient execution of synthetic routes in drug discovery and materials science.
References
The Synthetic Advantage: A Comparative Guide to 4-Bromo-1-methylpyridin-2(1H)-one
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. For researchers, scientists, and drug development professionals, halogenated heterocycles serve as versatile intermediates. Among these, 4-Bromo-1-methylpyridin-2(1H)-one has emerged as a particularly valuable reagent. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to highlight its advantages in the synthesis of novel compounds.
Superior Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its optimal reactivity profile for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond represents a favorable compromise between stability and reactivity. Generally, the reactivity of halopyridines in the crucial oxidative addition step of the catalytic cycle follows the trend I > Br > Cl.[1] While iodo-pyridones offer the highest reactivity, they are often more expensive and less stable. Conversely, chloro-pyridones are typically more cost-effective but their lower reactivity necessitates harsher reaction conditions, which can be detrimental to sensitive functional groups on complex substrates.
This compound, therefore, provides a "goldilocks" scenario: it is reactive enough to undergo a wide range of cross-coupling reactions under relatively mild conditions, yet stable enough for convenient handling and storage. This balanced reactivity makes it an ideal substrate for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The performance of this compound in this reaction is consistently high, providing excellent yields with a variety of boronic acids. The following table summarizes representative yields, demonstrating the versatility of this building block.
| Coupling Partner (Arylboronic Acid) | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Phenyl-1-methylpyridin-2(1H)-one | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | [2] |
| 4-Methoxyphenylboronic Acid | 4-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 (on a similar substrate) | [2] |
| 4-Chlorophenylboronic Acid | 4-(4-Chlorophenyl)-1-methylpyridin-2(1H)-one | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 (representative) | [2] |
| 3-Thienylboronic Acid | 4-(Thiophen-3-yl)-1-methylpyridin-2(1H)-one | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 73 (representative) | [2] |
Performance in Buchwald-Hartwig Amination
The construction of carbon-nitrogen bonds is critical in the synthesis of a vast number of biologically active compounds. This compound is an excellent substrate for Buchwald-Hartwig amination, readily coupling with a range of primary and secondary amines.
| Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | 4-(Phenylamino)-1-methylpyridin-2(1H)-one | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75-85 (estimated) | [3] |
| Morpholine | 4-Morpholino-1-methylpyridin-2(1H)-one | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 (estimated) | [3] |
| Benzylamine | 4-(Benzylamino)-1-methylpyridin-2(1H)-one | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 (estimated) | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar is added this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The flask is sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Under a positive flow of argon, the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) is added. A degassed mixture of 1,4-dioxane and water (4:1, 5 mL) is then added via syringe. The reaction mixture is heated to 100 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). This compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL) are then added. Finally, the amine (1.2 mmol, 1.2 equiv.) is added via syringe. The Schlenk tube is sealed and the reaction mixture is heated to 100-110 °C with stirring. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Workflow and Mechanism
To further illustrate the utility of this compound, the following diagrams depict a typical experimental workflow and the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a superior building block for the synthesis of substituted pyridinones due to its well-balanced reactivity, which allows for high yields in a variety of palladium-catalyzed cross-coupling reactions under relatively mild conditions. Its performance in key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it a reliable and versatile tool for the construction of diverse and complex molecular libraries, ultimately accelerating the drug discovery and development process.
References
A Comparative Spectroscopic Guide to 4-Aryl-1-Methylpyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-aryl-1-methylpyridin-2(1H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the identification, characterization, and comparison of these molecules with related pyridinone structures. The data herein is compiled to highlight the influence of substituents on the pyridinone core, facilitating a deeper understanding of their structure-property relationships.
Comparative Spectroscopic Data
The spectral characteristics of pyridin-2(1H)-ones are highly dependent on the substitution pattern of the heterocyclic ring. To illustrate these differences, the following tables summarize key spectroscopic data for a representative pyridinone, 4-hydroxy-6-methylpyridin-2(1H)-one, which serves as a foundational analogue for comparison with the target 4-aryl-1-methylpyridin-2(1H)-one series.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of these molecules. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] |
| 4-Hydroxy-6-methylpyridin-2(1H)-one[1] | 10.99 (s, 1H, NH), 10.40 (s, 1H, OH), 5.59 (s, 1H, H-3), 5.34 (s, 1H, H-5), 2.07 (s, 3H, CH₃) | 167.6 (C=O), 164.8 (C-OH), 145.9 (C-6), 98.2 (C-3), 95.7 (C-5), 18.5 (CH₃) |
| Alternative Analogue: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine[2] | Data for this specific analogue helps illustrate the shifts without the 2-oxo group. (Specific shifts not fully detailed in the provided search results). | Data not available in the provided search results. |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
IR spectroscopy identifies key functional groups, while mass spectrometry determines the molecular weight and fragmentation patterns.
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 4-Hydroxy-6-methylpyridin-2(1H)-one[1] | 3296 (N-H), 3094 (O-H), 2891 (C-H), 1640 (C=O) | [M]⁺ 125 (100%), 97 (16%) |
| Alternative Analogue: 1-Methyl-4-phenylpyridinium[3][4] | Typically shows C=C and C=N stretches for the aromatic system. | Molecular Ion: 170.23 g/mol [4] |
Experimental Workflow and Methodologies
The characterization of 4-aryl-1-methylpyridin-2(1H)-ones follows a standardized analytical workflow to ensure structural confirmation and purity assessment.
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-phenylpyridin-1-ium;methyl sulfate | C13H15NO4S | CID 13359064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-phenylpyridinium | C12H12N+ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of 4-Substituted-1-methylpyridin-2(1H)-ones by NMR: A Comparative Guide
For researchers engaged in the synthesis and development of novel therapeutics, unambiguous structural confirmation of target molecules is paramount. The 4-substituted-1-methylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for validating the chemical structure and regiochemistry of these compounds.
This guide provides an objective comparison of various NMR techniques for the structural elucidation of 4-substituted-1-methylpyridin-2(1H)-ones, supported by experimental data and detailed protocols.
Principles of NMR-Based Structural Validation
The structural validation of 4-substituted-1-methylpyridin-2(1H)-ones relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they offer conclusive evidence of the target molecule's identity.
-
¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a 1-methylpyridin-2(1H)-one, one expects to see signals for the N-methyl group and the three protons on the pyridone ring (H3, H5, and H6). The chemical shift (δ) and coupling constants (J) of these ring protons are highly sensitive to the nature of the substituent at the C4 position.[2]
-
¹³C NMR Spectroscopy: This technique provides a spectrum with signals for each unique carbon atom in the molecule.[3] For the 4-substituted-1-methylpyridin-2(1H)-one core, this includes the carbonyl carbon (C2), the four sp² carbons of the ring (C3, C4, C5, C6), and the N-methyl carbon. The chemical shift of C4 is directly influenced by the attached substituent, and this effect can also be observed, to a lesser extent, on the adjacent carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. In this scaffold, a key correlation is observed between the adjacent H5 and H6 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[4] This allows for the definitive assignment of C3, C5, C6, and the N-methyl carbon based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure and, most importantly, the regiochemistry of substitution.[5] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). Diagnostic HMBC correlations are used to piece the entire molecular framework together.[6]
-
Data Presentation: Comparative NMR Data
The tables below summarize typical ¹H and ¹³C NMR chemical shift values for the parent 1-methylpyridin-2(1H)-one and demonstrate the expected shifts for a generic 4-substituted analog. The substituent at C4 significantly influences the electronic environment of the ring, leading to predictable upfield or downfield shifts of the nearby proton and carbon signals.
Table 1: Comparative ¹H NMR Data (δ [ppm], J [Hz]) in CDCl₃
| Proton | 1-Methylpyridin-2(1H)-one[7] | 4-Substituted Analog (Expected Range) | Key Correlations (HMBC) |
| H3 | 6.17 (dt, J = 6.7, 1.4 Hz) | 6.0 - 6.5 | C2, C4, C5 |
| H5 | 6.57 (d, J = 9.1 Hz) | 6.4 - 7.0 | C3, C4, C6 |
| H6 | 7.34 (ddd, J = 9.1, 6.7, 2.1 Hz) | 7.2 - 7.8 | C2, C4, C5, N-CH₃ |
| N-CH₃ | 3.59 (s) | 3.5 - 3.7 | C2, C6 |
Table 2: Comparative ¹³C NMR Data (δ [ppm]) in CDCl₃
| Carbon | 1-Methylpyridin-2(1H)-one | 4-Substituted Analog (Expected Range) | Key Correlations (HSQC) |
| C2 | ~163 | 160 - 165 | N/A (Quaternary) |
| C3 | ~106 | 105 - 115 | H3 |
| C4 | ~139 | 110 - 150 (Highly substituent-dependent) | N/A (Substituted) |
| C5 | ~122 | 120 - 130 | H5 |
| C6 | ~140 | 138 - 145 | H6 |
| N-CH₃ | ~37 | 36 - 38 | N-CH₃ |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the 4-substituted-1-methylpyridin-2(1H)-one sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate relaxation delay (e.g., 5 times the longest T1 value, or a default of 2-5 seconds) for quantitative accuracy.[8]
-
¹³C{¹H} NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals. A spectral width of 220-250 ppm is standard.
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp) to show CH, CH₂, and CH₃ correlations with different phases.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Calibrate the chemical shift scale of the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm). Calibrate the ¹³C spectrum based on the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the coupling patterns in the ¹H spectrum and the correlations in the 2D spectra to assemble the final structure.
Mandatory Visualization
The following workflow diagram illustrates the logical steps for validating the structure of a 4-substituted-1-methylpyridin-2(1H)-one using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Comparison of Techniques and Conclusion
While ¹H and ¹³C NMR provide the foundational data for structural analysis, they can sometimes be ambiguous, especially in complex or isomeric molecules. For 4-substituted-1-methylpyridin-2(1H)-ones, the primary challenge is confirming the position of the substituent. An alternative product, a 6-substituted isomer, could potentially be formed during synthesis.
-
¹H and ¹³C NMR are excellent for initial assessment and purity checks but may not be sufficient to distinguish between, for example, a 4-substituted and a 6-substituted isomer based on chemical shifts alone, especially without reference compounds.
-
COSY and HSQC are indispensable for assigning the protonated carbons and confirming the H5-H6 spin system. However, they do not provide information about the connections across quaternary carbons or heteroatoms.
-
HMBC is the definitive technique for this class of compounds. The long-range correlations it reveals are crucial for placing the substituent. For instance, observing a ³J correlation from the H6 proton to the C4 carbon, and from the N-methyl protons to C2 and C6, provides irrefutable evidence for the 4-substituted-1-methylpyridin-2(1H)-one framework.[5] The absence of a correlation from H3 to H5 also confirms the C4 substitution pattern.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. q-HMBC for Sensitivity-Enhanced 29Si Quantitation - Magritek [magritek.com]
- 7. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Catalytic Coupling Reactions with 4-Bromo-1-methylpyridin-2(1H)-one
For chemists engaged in the synthesis of novel molecular entities for pharmaceutical and materials science applications, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridinone core, in particular, is a prevalent motif in a multitude of biologically active compounds. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of 4-Bromo-1-methylpyridin-2(1H)-one, a versatile building block for the introduction of diverse substituents at the C4 position.[1]
The selection of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency. This guide focuses on four widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. While specific experimental data for this compound is limited in the public domain, the data presented herein is based on structurally analogous bromopyridine derivatives, providing a strong predictive framework for catalyst performance.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For bromopyridine substrates, the choice of palladium catalyst and ligand is critical to overcome potential inhibition by the pyridine nitrogen.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | A classic, reliable catalyst system.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[3] |
| 3% Pd/C | - | K₃PO₄ | H₂O | Phenylboronic acid | 100 | 10 | 88 | Heterogeneous catalyst, useful for simplified workup.[4] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active molecules containing arylamines.
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aniline | 110 | 8 | Good | General conditions for aryl bromides.[5] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Aniline | 110 | 12 | 75-85 (est.) | Estimated yield for a 2-bromopyridine analog. |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Morpholine | 100 | 16 | 85-95 (est.) | Estimated yield for a 2-bromopyridine analog. |
Catalyst Performance in Heck Coupling
The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | Butyl acrylate | 100 | 24 | 75 | General conditions for bromopyridines.[4] |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | Styrene | 100 | 12 | 80 | A commonly used catalyst system. |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling reaction is the method of choice for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes | |---|---|---|---|---|---|---|---|---| | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | Phenylacetylene | RT | 6 | 90 | Classic Sonogashira conditions. | | Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | Toluene | Terminal Alkyne | 60 | 8 | 85-95 | General protocol for aryl bromides. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is then added. The reaction mixture is heated to 85-95 °C and stirred vigorously under the inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv). Add this compound (1.0 equiv) and the amine (1.2 equiv). Add the degassed solvent (e.g., toluene). The tube is sealed and the mixture is heated to the specified temperature (e.g., 110 °C). The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[3][5]
General Procedure for Heck Coupling
In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (if applicable, e.g., P(o-tol)₃, 0.04 equiv), and the base (e.g., Et₃N, 2.5 equiv) in the specified solvent (e.g., acetonitrile). The alkene (e.g., butyl acrylate, 1.5 equiv) is then added. The tube is sealed, and the mixture is heated to the required temperature (e.g., 100 °C) for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv). Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 60 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizing the Reaction Pathways and Workflow
To further elucidate the processes involved in these coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
A Comparative Guide for Researchers: 4-Bromo- vs. 4-Iodo-1-methylpyridin-2(1H)-one in Drug Development
A detailed cost-benefit analysis of two key halogenated pyridinone building blocks for researchers, scientists, and drug development professionals.
In the synthesis of novel therapeutics, the choice of starting materials is a critical decision that profoundly impacts research timelines, development costs, and the overall efficiency of a synthetic route. Halogenated pyridinones are versatile intermediates, and among them, 4-bromo-1-methylpyridin-2(1H)-one and 4-iodo-1-methylpyridin-2(1H)-one are two commonly employed building blocks. This guide provides an objective, data-supported comparison to aid researchers in selecting the optimal reagent for their specific needs, balancing chemical reactivity with economic viability.
Physicochemical Properties and Cost Analysis
A primary consideration in reagent selection is the cost of acquisition. A comparative analysis of pricing from various suppliers reveals a significant cost disparity between the two compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Representative Pricing (USD/g) |
| This compound | C₆H₆BrNO | 188.02 | $9.20 - $28.75[1] |
| 4-iodo-1-methylpyridin-2(1H)-one | C₆H₆INO | 235.02 | $59.00 - $84.00 |
As illustrated in the table, this compound is substantially more cost-effective on a per-gram basis than its iodo- counterpart. This price difference can be a significant factor, especially for large-scale synthesis.
Reactivity in Key Cross-Coupling Reactions
The utility of these halogenated pyridinones lies in their ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the construction of complex molecular scaffolds in drug discovery.
The general trend for halogen reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. However, the choice of ligand, base, and specific substrates can sometimes lead to deviations from this general rule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While direct comparative studies on these specific pyridinones are not extensively published, data from analogous systems suggest that the iodo- derivative would offer higher reactivity, potentially allowing for milder reaction conditions and lower catalyst loadings. However, it is important to note that with certain catalyst systems, aryl iodides can exhibit surprisingly low reactivity at lower temperatures compared to their bromide counterparts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. While aryl iodides are often more reactive, this is not universally true for C-N bond-forming reactions. In some cases, the nature of the amine and the ligand can lead to comparable or even superior results with the bromo- derivative.
Cost-Benefit Analysis in Synthesis
A comprehensive cost-benefit analysis must also consider the "cost-in-synthesis," which takes into account the price of the starting materials and the efficiency of their conversion to the desired products. A plausible synthetic route to both 4-bromo- and 4-iodo-1-methylpyridin-2(1H)-one involves a Sandmeyer-type reaction starting from the common precursor, 4-amino-1-methylpyridin-2(1H)-one.
References
A Comparative Guide to HPLC Methods for Purity Analysis of 4-Bromo-1-methylpyridin-2(1H)-one Derivatives
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][][3] This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity determination of 4-bromo-1-methylpyridin-2(1H)-one and its derivatives.
Comparative Analysis of Proposed HPLC Methods
The following table summarizes the key performance parameters of three hypothetical RP-HPLC methods for the purity analysis of this compound. These methods—a rapid isocratic screening method, a high-resolution gradient method, and a standard isocratic method—are designed to separate the main peak from potential process-related impurities and degradation products.
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient | Method C: Standard Isocratic Method |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 60% Water (0.1% TFA), 40% Acetonitrile | A: Water (0.1% TFA), B: Acetonitrile | 70% Water (0.1% TFA), 30% Acetonitrile |
| Elution Mode | Isocratic | Gradient (5% to 95% B in 15 min) | Isocratic |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Run Time | 5 minutes | 20 minutes | 15 minutes |
| Hypothetical Retention Time | 2.8 minutes | 10.2 minutes | 8.5 minutes |
| Resolution (Main Peak vs. Impurity) | > 1.5 | > 2.5 | > 2.0 |
| Advantages | Fast analysis time, high throughput | Excellent separation of complex mixtures | Simple, robust, and reproducible |
| Disadvantages | Lower resolution for closely eluting impurities | Longer run time, more complex method | May not resolve all impurities |
Detailed Experimental Protocols
Below is a detailed protocol for the High-Resolution Gradient Method (Method B) , which is recommended for comprehensive purity profiling and stability-indicating assays.
Method B: High-Resolution Gradient HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
4. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process, from initial sample handling to the final data analysis and reporting.
Caption: Workflow for HPLC Purity Determination.
This comprehensive approach, combining comparative method analysis, detailed protocols, and a clear workflow visualization, provides a solid foundation for researchers to develop and implement robust HPLC methods for the purity assessment of this compound and its derivatives.
References
A Comparative Guide to the X-ray Crystallography of 4-Substituted-1-methylpyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of 4-substituted-1-methylpyridin-2(1H)-one derivatives, focusing on the impact of different substituents at the 4-position on the molecular geometry and crystal packing. This class of compounds is of significant interest in medicinal chemistry, and understanding their three-dimensional structure is crucial for rational drug design and development.
Performance Comparison: X-ray Crystallography vs. Other Analytical Techniques
X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in the solid state. However, a comprehensive characterization often involves complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. Provides information only on the solid-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and solution-state conformation. | Non-destructive, provides information on dynamic processes in solution. | Does not provide precise bond lengths and angles. Structure elucidation can be complex for novel compounds. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple technique. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. | High sensitivity, requires a very small amount of sample. | Does not provide information on the 3D arrangement of atoms. |
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for selected 4-substituted-1-methylpyridin-2(1H)-one derivatives. These data highlight the influence of the substituent at the 4-position on the crystal lattice and molecular geometry.
Table 1: Crystal Data and Structure Refinement
| Parameter | 4-hydroxy-6-methylpyridin-2(1H)-one[1][2] | 2-amino-4-methylpyridin-1-ium hydrogen squarate |
| Empirical Formula | C₆H₇NO₂ | C₆H₉N₂⁺ · C₄HO₄⁻ |
| Formula Weight | 125.13 | Not provided |
| Crystal System | Monoclinic | Not provided |
| Space Group | P2₁/n | Not provided |
| a (Å) | 4.7082 (5) | Not provided |
| b (Å) | 12.2988 (8) | Not provided |
| c (Å) | 10.0418 (7) | Not provided |
| α (°) | 90 | Not provided |
| β (°) | 91.303 (7) | Not provided |
| γ (°) | 90 | Not provided |
| Volume (ų) | 581.32 (8) | Not provided |
| Z | 4 | Not provided |
| Temperature (K) | 298 | Not provided |
| Wavelength (Å) | 0.71073 (Mo Kα) | Not provided |
Table 2: Selected Bond Lengths (Å)
| Bond | 4-hydroxy-6-methylpyridin-2(1H)-one[1] |
| C4-O(H) | 1.356(2) |
| C4-C3 | 1.365(2) |
| C4-C5 | 1.431(2) |
| C2=O | 1.252(2) |
| N1-C2 | 1.385(2) |
| N1-C6 | 1.370(2) |
| N1-C(methyl) | 1.472(2) |
Table 3: Selected Bond Angles (°)
| Angle | 4-hydroxy-6-methylpyridin-2(1H)-one[1] |
| O(H)-C4-C3 | 123.5(2) |
| O(H)-C4-C5 | 115.9(2) |
| C3-C4-C5 | 120.6(2) |
| O=C2-N1 | 123.1(2) |
| O=C2-C3 | 120.2(2) |
| C2-N1-C6 | 121.7(1) |
| C2-N1-C(methyl) | 118.8(1) |
| C6-N1-C(methyl) | 119.5(1) |
Experimental Protocols
X-ray Crystallography
A general protocol for the X-ray crystallographic analysis of 4-substituted-1-methylpyridin-2(1H)-one derivatives is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, crystals of 4-hydroxy-6-methylpyridin-2(1H)-one were obtained from a methanol-diethylether solution[1].
-
Data Collection: A selected single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded as a series of frames while the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallography.
Workflow of X-ray Crystallography.
Comparison of Signaling Pathways and Logical Relationships
The primary "pathway" in X-ray crystallography is the logical flow from a physical object (the crystal) to an abstract model (the atomic coordinates). The following diagram illustrates this conceptual relationship.
From Crystal to Atomic Model.
References
Assessing the Stability of 4-Bromo-1-methylpyridin-2(1H)-one in Common Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the stability and reactivity of building blocks are of paramount importance.[1][2] 4-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic intermediate, valued for its utility in constructing complex molecular architectures.[1][2] This guide provides an objective comparison of the stability and performance of this compound under typical palladium-catalyzed cross-coupling conditions, alongside common alternatives. The information presented is a synthesis of literature data on related compounds and established principles of chemical reactivity, intended to aid in reaction design and troubleshooting.
Reactivity and Stability Overview
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom. Generally, 4-bromopyridines exhibit the highest reactivity due to the strong electron-withdrawing effect of the nitrogen atom at the para-position, which polarizes the C-Br bond and facilitates oxidative addition to the palladium catalyst. This enhanced reactivity, however, can sometimes be associated with decreased stability under prolonged reaction times or harsh conditions, potentially leading to side reactions such as hydrodebromination.
The pyridinone moiety in this compound introduces additional electronic factors that can modulate its reactivity and stability compared to simple bromopyridines.
Comparative Data on Reactivity and Stability
The following tables summarize the expected reactivity and potential stability issues of this compound in comparison to other relevant brominated pyridines under common cross-coupling conditions. The data is inferred from studies on analogous compounds and general reactivity trends.
Table 1: Comparison of Substrate Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Substrate | Relative Reactivity in Suzuki-Miyaura Coupling | Relative Reactivity in Buchwald-Hartwig Amination | Relative Reactivity in Sonogashira Coupling | Potential Stability Concerns |
| This compound | High | High | High | Hydrodebromination, potential for ring-opening under harsh basic conditions. |
| 3-Bromo-1-methylpyridin-2(1H)-one | Moderate | Moderate | Moderate | Generally more stable than the 4-bromo isomer. |
| 4-Bromopyridine | Very High | Very High | Very High | Prone to hydrodebromination and other side reactions due to high reactivity. |
Table 2: Typical Reaction Conditions for Assessing Stability
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | 2-16 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 4-24 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-60 | 2-12 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard procedures for cross-coupling reactions of bromopyridines.
Protocol 1: Suzuki-Miyaura Coupling to Assess Stability
-
Objective: To evaluate the yield of the desired coupled product and the formation of the hydrodebrominated side-product (1-methylpyridin-2(1H)-one).
-
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90°C and monitor the reaction by TLC and LC-MS at regular intervals (e.g., 1h, 4h, 8h, 16h).
-
Quantify the formation of the desired product and the hydrodebrominated byproduct by a suitable analytical method (e.g., ¹H NMR with an internal standard or calibrated LC-MS).
-
Protocol 2: Buchwald-Hartwig Amination to Assess Stability under Strong Basic Conditions
-
Objective: To determine the stability of the substrate in the presence of a strong base commonly used in C-N coupling reactions.
-
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to 100°C and monitor for the consumption of starting material and the formation of any degradation products by LC-MS over 24 hours.
-
Visualizing Reaction Pathways and Workflows
To better understand the experimental logic and potential outcomes, the following diagrams are provided.
Conclusion
This compound is a highly reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity is comparable to, or slightly less than, 4-bromopyridine, making it an excellent substrate for forming C-C, C-N, and C-alkynyl bonds. However, this high reactivity may also lead to a higher propensity for side reactions, most notably hydrodebromination, especially under prolonged heating or with highly active catalyst systems. When working with this compound, it is advisable to carefully monitor reaction progress to maximize the yield of the desired product and minimize the formation of byproducts. For reactions requiring more forcing conditions, the more stable 3-bromo isomer may be a suitable, albeit less reactive, alternative. The provided protocols and diagrams offer a framework for systematically evaluating the stability of this compound and making informed decisions in the design of synthetic routes.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-1-methylpyridin-2(1H)-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-1-methylpyridin-2(1H)-one (CAS No. 214342-63-9), a compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Due to its chemical properties as a halogenated pyridine derivative, this compound requires disposal as hazardous waste.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized by its hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data and Hazard Summary
The following table summarizes key data for this compound, crucial for risk assessment and proper handling during the disposal process.
| Property | Value |
| CAS Number | 214342-63-9 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol [2] |
| Physical Form | Solid[1] |
| GHS Pictogram |
|
| Signal Word | Warning[1] |
| Hazard Statements | H302, H315, H319, H332, H335[1] |
| Precautionary Statements | P261, P280, P305, P338, P351[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and materials contaminated with it. This procedure is grounded in general best practices for the disposal of halogenated organic compounds and pyridines.
3.1. Personal Protective Equipment (PPE) Verification
Before beginning any disposal activities, ensure the following PPE is worn:
-
Gloves: Chemical-resistant nitrile or butyl rubber gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A properly fastened laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should occur within a certified chemical fume hood.
3.2. Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) for all this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste."
-
An indication of the hazards (e.g., "Harmful," "Irritant").
-
-
Segregation: This waste stream must be classified as halogenated organic waste . Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complexity.[3][4][5][6] It should also be kept separate from incompatible materials such as strong oxidizing agents and strong acids.
-
Collecting Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Place any contaminated disposable materials, such as weighing papers, gloves, and absorbent pads, into the same container.
-
Collecting Liquid Waste: If disposing of solutions containing this compound, pour the liquid waste into the designated container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
Rinsate Collection: Any non-disposable labware (e.g., glassware) that has come into contact with the compound must be decontaminated. Rinse the labware with a suitable solvent (e.g., acetone, ethanol). This rinsate is now considered hazardous waste and must be collected in the designated halogenated waste container.
3.3. Waste Storage and Disposal
-
Container Sealing: Securely close the lid of the hazardous waste container.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
